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  • Product: H-Orn(Boc)-OBzl.HCl
  • CAS: 1998700-97-2

Core Science & Biosynthesis

Foundational

The Strategic Role of H-Orn(Boc)-OBzl.HCl in Advanced Peptide Chemistry

Executive Summary Peptide synthesis demands rigorous control over molecular reactivity to prevent unwanted side reactions and ensure high-yield chain elongation. Among the arsenal of protected non-proteinogenic amino aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Peptide synthesis demands rigorous control over molecular reactivity to prevent unwanted side reactions and ensure high-yield chain elongation. Among the arsenal of protected non-proteinogenic amino acids, H-Orn(Boc)-OBzl.HCl (CAS: 1998700-97-2) stands out as a highly specialized and essential building block[1]. As a derivative of L-ornithine, it provides the structural foundation for synthesizing complex polyamines, cyclic peptides, and targeted bioconjugates[2][]. This technical guide explores the mechanistic utility, orthogonal protection logic, and validated protocols for deploying H-Orn(Boc)-OBzl.HCl in modern peptide chemistry.

Structural Anatomy & The Logic of Orthogonality

H-Orn(Boc)-OBzl.HCl is engineered for synthetic precision. Its structure features three distinct functional domains, each tailored for specific reactivity and orthogonal deprotection:

  • The α -Amino Group (Free, HCl Salt) : Unlike standard Fmoc- or Boc-protected amino acids used as carboxyl components, this derivative presents a free α -amine. It is stabilized as a hydrochloride salt to prevent premature oxidation or autocatalytic side reactions (such as diketopiperazine formation) during storage[4][5].

  • The δ -Amino Group (Boc-Protected) : The side-chain amine is masked by a tert-butyloxycarbonyl (Boc) group. This ensures the δ -amine remains inert during peptide chain elongation. The Boc group is highly acid-labile and can be selectively cleaved using Trifluoroacetic acid (TFA).

  • The Carboxyl Group (OBzl-Protected) : The C-terminus is protected as a benzyl ester (OBzl). This group is stable under the mild basic conditions used for Fmoc deprotection and the coupling conditions of solution-phase synthesis, but it can be cleanly removed via catalytic hydrogenolysis (H 2​ , Pd/C) or strong acids (e.g., HF)[1].

This orthogonal protection strategy (Boc vs. OBzl) allows chemists to selectively unmask either the side chain or the C-terminus without affecting the rest of the growing peptide architecture.

OrthogonalLogic cluster_Boc Side-Chain Modification cluster_Bzl C-Terminal Modification Orn H-Orn(Boc)-OBzl·HCl (Starting Material) TFA TFA / DCM (Acid Cleavage) Orn->TFA Selective Boc Removal H2 H2, Pd/C (Hydrogenolysis) Orn->H2 Selective OBzl Removal Prod1 H-Orn-OBzl (Free δ-Amine) TFA->Prod1 Prod2 H-Orn(Boc)-OH (Free Carboxyl) H2->Prod2

Fig 1: Orthogonal deprotection pathways for H-Orn(Boc)-OBzl.HCl enabling selective modifications.

Mechanistic Applications in Peptide Chemistry

Solution-Phase Fragment Condensation

In solution-phase peptide synthesis (SPPS), synthesizing long peptides often requires the condensation of smaller, fully protected fragments. H-Orn(Boc)-OBzl.HCl serves as an ideal C-terminal starting material or amine-bearing fragment. Upon neutralization of the HCl salt with a tertiary base (e.g., DIPEA), the α -amine becomes a potent nucleophile, ready to attack the activated carboxyl group of an incoming amino acid.

Synthesis of Cyclic Peptides and Polyamines

Ornithine is a natural precursor to polyamines like putrescine and plays a critical role in the urea cycle[]. By utilizing H-Orn(Boc)-OBzl.HCl, researchers can build linear peptide precursors. Once the linear sequence is complete, the OBzl group can be removed via hydrogenolysis, and the α -amine of the N-terminus can be deprotected, allowing for head-to-tail cyclization. Alternatively, selective removal of the Boc group allows for side-chain-to-tail macrolactamization, a critical structural motif in many antimicrobial peptides and targeted drug delivery systems[2][5].

Quantitative Analysis of Protecting Group Strategies

To contextualize the utility of H-Orn(Boc)-OBzl.HCl, the following table summarizes how it compares against other common ornithine derivatives based on structural protection and cleavage conditions.

DerivativeN- α ProtectionSide-Chain ( δ ) ProtectionC- α ProtectionPrimary ApplicationCleavage Condition (Side-Chain)
H-Orn(Boc)-OBzl.HCl Free (HCl salt)BocBenzyl Ester (OBzl)Amine component in SPPS / Fragment condensationTFA / DCM
Fmoc-Orn(Boc)-OH FmocBocFreeCarboxyl component in standard Fmoc-SPPSTFA / DCM
Boc-Orn(Z)-OH BocZ (Cbz)FreeCarboxyl component in Boc-SPPSHF or H 2​ , Pd/C
H-Orn(Z)-OH FreeZ (Cbz)FreePrecursor for modified Ornithine synthesisHF or H 2​ , Pd/C

Self-Validating Experimental Protocols

To ensure high-fidelity amide bond formation, the following protocol leverages HATU as the coupling reagent. HATU is selected over traditional carbodiimides (like DCC) because it generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling of sterically hindered residues and suppresses racemization.

Protocol: Solution-Phase Coupling of H-Orn(Boc)-OBzl.HCl

CouplingProtocol Step1 1. Neutralization DIPEA + H-Orn(Boc)-OBzl·HCl Step3 3. Amide Bond Formation DMF, RT, 2 hours Step1->Step3 Step2 2. Activation Fmoc-AA-OH + HATU Step2->Step3 Step4 4. Aqueous Workup Wash with 1N HCl & NaHCO3 Step3->Step4 Removes unreacted reagents Product Fmoc-AA-Orn(Boc)-OBzl (Purified Dipeptide) Step4->Product Organic layer evaporation

Fig 2: Step-by-step solution-phase coupling workflow utilizing H-Orn(Boc)-OBzl.HCl.

Step-by-Step Methodology:

  • Preparation : Dissolve 1.0 equivalent of the N-protected amino acid (e.g., Fmoc-AA-OH) and 1.1 equivalents of H-Orn(Boc)-OBzl.HCl in anhydrous N,N-Dimethylformamide (DMF). DMF is critical here as it solvates both the polar salts and the hydrophobic protecting groups.

  • Activation : Add 1.1 equivalents of HATU to the solution. Stir for 2 minutes at 0°C to initiate the formation of the active ester.

  • In Situ Freebasing & Coupling : Dropwise, add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality Note: The first equivalent of DIPEA neutralizes the HCl salt of the ornithine derivative, liberating the nucleophilic α -amine. The remaining two equivalents maintain the basic environment required for HATU-mediated coupling. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (Reaction Monitoring) : Validate the completion of the reaction via TLC or LC-MS. The complete disappearance of the starting Fmoc-AA-OH mass/spot indicates successful conversion. Do not proceed to workup until this is confirmed.

  • Aqueous Workup (Self-Purification System) :

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer successively with 1N HCl (3x). Causality Note: This removes unreacted basic DIPEA and any trace unreacted ornithine into the aqueous phase.

    • Wash with saturated aqueous NaHCO 3​ (3x). Causality Note: This neutralizes and extracts acidic byproducts, including the HOAt leaving group generated from HATU.

    • Wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the protected dipeptide.

Conclusion

The deployment of H-Orn(Boc)-OBzl.HCl in peptide chemistry is a masterclass in orthogonal design. By locking the side-chain and C-terminus with distinct, selectively cleavable protecting groups, it provides researchers with the absolute control necessary to synthesize complex, multi-functional peptide therapeutics, cyclic structures, and bioconjugates.

References

  • Benchchem. "H-Orn(Boc)-OBzl.HCL | CAS 1998700-97-2 | RUO". Available at: 1

  • Chem-Impex. "Nδ-Boc-L-ornithine". Available at: 2

  • BOC Sciences. "Ornithine: Definition, Structure, Benefits and Uses". Available at:

  • Luxembourg Bio Technologies. "FULL PAPER p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis". Available at: 4

  • ACS Publications. "Immobilized Coupling Reagents: Synthesis of Amides/Peptides". Available at: 5

Sources

Exploratory

Introduction to protected amino acids for peptide synthesis

The synthesis of precisely defined peptides is a cornerstone of modern drug development, structural biology, and materials science. However, the inherent zwitterionic nature of amino acids—possessing both nucleophilic am...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of precisely defined peptides is a cornerstone of modern drug development, structural biology, and materials science. However, the inherent zwitterionic nature of amino acids—possessing both nucleophilic amines and electrophilic carboxylic acids—makes the controlled formation of a specific peptide bond impossible without strategic masking. Without protection, mixing amino acids simply yields a chaotic mixture of uncontrolled polymers and cyclic dipeptides (diketopiperazines).

As application scientists, our primary tool for enforcing order on this reactivity is the use of protected amino acids within the framework of Solid-Phase Peptide Synthesis (SPPS). This technical guide explores the mechanistic causality, orthogonal strategies, and self-validating protocols required to successfully assemble complex peptide architectures[1].

The Mechanistic Logic of Orthogonal Protection

The fundamental principle governing modern peptide synthesis is orthogonality . An orthogonal protection scheme utilizes multiple classes of protecting groups that can be selectively removed using entirely different chemical mechanisms (e.g., acidolysis vs. base-catalyzed elimination) without cross-reactivity[2].

In SPPS, we must manage three distinct domains of reactivity:

  • The C-terminus: Permanently masked by covalent attachment to an insoluble polymeric resin (e.g., Wang or Rink Amide resin), which also serves as the macroscopic handle for rapid purification via filtration[3].

  • The N-alpha ( α ) amine: Temporarily masked to prevent self-polymerization of the incoming building block. This group must be removed iteratively after every coupling cycle.

  • Reactive Side Chains: Permanently masked to prevent branching or side reactions (e.g., the primary amine of Lysine, the thiol of Cysteine). These are only removed during the final global cleavage step[1].

OrthogonalProtection AminoAcid Protected Amino Acid (Building Block) NAlpha N-alpha Protection (e.g., Fmoc) AminoAcid->NAlpha Temporary Masking SideChain Side-Chain Protection (e.g., tBu, Trt, Pbf) AminoAcid->SideChain Permanent Masking CTerminus C-Terminus (Attached to Resin) AminoAcid->CTerminus Solid Support Deprotect1 Removes Fmoc Leaves Side Chains Intact NAlpha->Deprotect1 20% Piperidine (Base) Deprotect2 Removes Side Chain Groups Cleaves from Resin SideChain->Deprotect2 95% TFA (Acid)

Orthogonal deprotection logic in Fmoc-based solid-phase peptide synthesis.

N-Alpha Protection: The Fmoc vs. Boc Paradigm

Historically, the field has been dominated by two competing N-alpha protection strategies: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl)[4]. The choice between them dictates the entire chemical environment of the synthesis.

The Boc Strategy (Graduated Acidolysis)

Boc SPPS relies on a "graduated acid" approach. The temporary Boc group is removed iteratively using a moderately strong acid (typically 50% Trifluoroacetic Acid, TFA)[5]. Because the side-chain protecting groups (e.g., benzyl ethers) and the resin linkage are also acid-labile, they must be highly resistant to TFA to survive the repeated deprotection cycles. Consequently, the final global cleavage requires an extremely strong, highly toxic acid—anhydrous Hydrogen Fluoride (HF)—necessitating specialized Teflon apparatuses[6]. This is considered a quasi-orthogonal system.

The Fmoc Strategy (True Orthogonality)

Fmoc SPPS, developed as a milder alternative, achieves true orthogonality. The Fmoc group is base-labile; it is removed via an E1cB elimination mechanism using a secondary amine, typically 20% piperidine in dimethylformamide (DMF)[7]. Because the temporary N-alpha deprotection is base-catalyzed, the side chains can be protected with highly acid-labile groups (like tert-butyl, tBu). Final cleavage is safely executed using concentrated TFA, entirely eliminating the need for hazardous HF[3]. Today, Fmoc is the undisputed industry standard for both research and commercial scale-up[7].

Table 1: Comparative Analysis of Fmoc vs. Boc SPPS Strategies
ParameterFmoc StrategyBoc Strategy
N- α Protecting Group 9-fluorenylmethoxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Iterative Deprotection 20% Piperidine in DMF (Base)50% TFA in DCM (Moderate Acid)
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc, Pbf)Highly acid-resistant (e.g., Bzl, Tos)
Global Cleavage Reagent 90-95% TFA (Strong Acid)Anhydrous HF (Extremely Strong Acid)
Orthogonality Type True Orthogonality (Base vs. Acid)Graduated / Quasi-Orthogonal (Acid vs. Strong Acid)
Safety Profile High (Standard glassware used)Low (Requires specialized Teflon HF lines)

Managing Side-Chain Reactivity

Trifunctional amino acids require robust side-chain protection to prevent branching. In Fmoc SPPS, these groups are chosen for their stability to piperidine and lability to TFA.

  • Alcohols & Phenols (Ser, Thr, Tyr): Protected as tert-butyl (tBu) ethers.

  • Carboxylic Acids (Asp, Glu): Protected as tert-butyl (OtBu) esters.

  • Primary Amines (Lys): Protected as Boc groups. (Note: In Fmoc SPPS, Boc is used for the side chain, not the N-alpha amine).

  • Guanidino Groups (Arg): The highly basic arginine side chain is notoriously difficult to protect. It is typically masked with the bulky, acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group to prevent lactamization and suppress its nucleophilicity[7].

  • Thiols (Cys): Protected with Trityl (Trt) groups, which prevent disulfide scrambling during chain elongation.

The Causality of Scavengers: During the final TFA cleavage, these protecting groups are stripped off, generating highly reactive carbocations (e.g., t-butyl cations). If left unchecked, these electrophiles will irreversibly re-alkylate electron-rich residues like Tryptophan, Tyrosine, and Methionine. To prevent this, nucleophilic "scavengers" (such as water, triisopropylsilane [TIPS], and phenol) must be added to the cleavage cocktail to trap the carbocations[3].

Self-Validating Systems: The Kaiser Test

A robust scientific protocol must contain internal validation. In SPPS, incomplete coupling of an amino acid leads to "deletion sequences"—impurities that are often chromatographically inseparable from the target peptide.

To validate coupling efficiency, we employ the Kaiser Test (Ninhydrin test)[8]. Ninhydrin reacts specifically with free primary amines to form an intense blue-purple chromophore known as Ruhemann's purple[9].

  • Causality of the Result: If the coupling reaction is 100% complete, no free N-terminal amines remain on the resin, and the Kaiser test yields a clear/yellow solution (Negative). If the coupling failed or is incomplete, free amines remain, and the resin beads/solution turn dark blue (Positive)[8].

  • Note: The Kaiser test is unreliable for secondary amines (e.g., Proline). In such cases, the Chloranil or Isatin test must be utilized[10].

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis

The following protocol details a standard, self-validating Fmoc SPPS cycle for synthesizing a linear peptide[4].

Step 1: Resin Swelling

Procedure: Transfer the desired amount of pre-loaded Fmoc-amino acid resin (e.g., 0.1 mmol scale) into a fritted reaction vessel. Add 5 mL of DMF or Dichloromethane (DCM) and agitate gently for 30–60 minutes. Rationale: Polystyrene-based resins exist as collapsed matrices when dry. Swelling expands the polymer network, exposing the reactive sites hidden within the pores to the liquid-phase reagents.

Step 2: Fmoc Deprotection

Procedure: Drain the swelling solvent. Add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL of 20% piperidine for 10 minutes[3]. Rationale: The first treatment neutralizes any acidic impurities and initiates the E1cB elimination of the Fmoc group. The second, longer treatment drives the deprotection to completion, exposing the nucleophilic N-alpha amine.

Step 3: Washing

Procedure: Drain the piperidine solution. Wash the resin 5 times with 5 mL of DMF, agitating for 1 minute per wash. Rationale: Residual piperidine will act as a competing nucleophile in the next step, capping the incoming activated amino acid and severely reducing the yield.

Step 4: Amino Acid Activation and Coupling

Procedure: In a separate vial, dissolve 4 equivalents (0.4 mmol) of the next Fmoc-protected amino acid and 3.9 equivalents of a coupling reagent (e.g., HATU or HBTU) in 3 mL of DMF. Add 8 equivalents of a non-nucleophilic base, N,N-diisopropylethylamine (DIEA). Stir for 2 minutes to pre-activate, then add the mixture to the resin. Agitate for 45–60 minutes[4]. Rationale: Carboxylic acids do not spontaneously react with amines at room temperature. HATU/DIEA converts the stable carboxylic acid of the incoming building block into a highly reactive, transient active ester (an OAt ester), which is rapidly attacked by the resin-bound amine to form the peptide bond.

Step 5: Validation (The Kaiser Test)

Procedure: Extract a few resin beads, wash them thoroughly with ethanol, and place them in a glass test tube. Add 2 drops each of: (A) KCN in pyridine, (B) Ninhydrin in n-butanol, and (C) Phenol in n-butanol. Heat at 110°C for 5 minutes[8]. Decision Matrix:

  • Colorless/Yellow: Coupling is complete. Proceed to Step 2 for the next amino acid.

  • Blue: Coupling is incomplete. Do not deprotect. Repeat Step 4 (Recoupling) or perform a capping step using acetic anhydride to permanently terminate the unreacted chains, preventing deletion mutations[10].

Step 6: Global Cleavage and Deprotection

Procedure: Once the full sequence is assembled and the final Fmoc group is removed, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% Water) for 2–3 hours at room temperature[4]. Filter the liquid (containing the free peptide) into cold diethyl ether to precipitate the product. Rationale: The high concentration of TFA simultaneously severs the ester/amide bond linking the peptide to the resin and strips away all acid-labile side-chain protecting groups, yielding the fully mature, unprotected peptide ready for HPLC purification.

FmocWorkflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Washing (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (AA + HATU + DIEA) Wash1->Couple Wash2 Washing (DMF) Couple->Wash2 Kaiser Kaiser Test (Validation) Wash2->Kaiser Decision Result? Kaiser->Decision Decision->Deprotect Complete (Colorless) Next Cycle Decision->Couple Incomplete (Blue) Recouple Cleavage Global Cleavage (TFA Cocktail) Decision->Cleavage Sequence Finished

Iterative workflow of Fmoc solid-phase peptide synthesis with Kaiser test validation.

References

  • Albericio, F. "Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis." Biopolymers, PubMed (NIH). Available at:[Link]

  • "Fmoc Solid-Phase Peptide Synthesis." Methods in Molecular Biology, PubMed (NIH). Available at:[Link]

  • "Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test)." Aapptec Peptides. Available at:[Link]

  • "Monitoring of Peptide Coupling and Capping; Coupling Tests." Aapptec Peptides. Available at:[Link]

  • Behrendt, R., et al. "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, PubMed (NIH). Available at:[Link]

  • "Protecting Groups in Peptide Synthesis." Springer Nature Experiments. Available at:[Link]

  • "Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis." UQ eSpace. Available at:[Link]

Sources

Foundational

The Mechanistic Role of H-Orn(Boc)-OBzl·HCl in Peptide Bond Formation: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Molecular mechanisms, orthogonal protection strategies, and self-validating coupling protocols. Executive Summary In the hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Molecular mechanisms, orthogonal protection strategies, and self-validating coupling protocols.

Executive Summary

In the highly precise field of peptide synthesis, the selection of building blocks dictates the success of chain elongation and the purity of the final therapeutic compound. H-Orn(Boc)-OBzl·HCl (CAS 1998700-97-2)[1] is a highly specialized, orthogonally protected derivative of L-Ornithine. As a Senior Application Scientist, I approach peptide coupling not merely as a sequence of mixing reagents, but as a finely tuned orchestration of pKa values, steric interactions, and leaving-group kinetics. This whitepaper deconstructs the structural anatomy of H-Orn(Boc)-OBzl·HCl, explores the causality behind its coupling mechanisms, and provides field-proven, self-validating protocols for efficient amide bond formation.

Structural Anatomy and the Boc/Bzl Protection Strategy

The utility of H-Orn(Boc)-OBzl·HCl lies in its strategic masking of reactive sites, which prevents unwanted side reactions (such as auto-condensation or branching) during peptide synthesis[2].

  • The δ -Amine (Side Chain): Protected by a tert-butyloxycarbonyl (Boc) group. This group is acid-labile and typically removed using moderate acidic conditions, such as 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3].

  • The C-Terminus: Protected as a Benzyl (OBzl) ester. The benzyl group provides semi-permanent protection, requiring strong anhydrous acids (like HF or TFMSA) or catalytic hydrogenolysis for final cleavage[3].

  • The α -Amine (N-Terminus): Exists as a hydrochloride salt (·HCl). This salt form provides exceptional shelf stability. However, it requires in situ neutralization to generate the nucleophilic free amine necessary for coupling[4].

The Causality of the Protection Scheme: While Boc and Bzl are both acid-labile, they operate on vastly different kinetic thresholds, making them practically orthogonal in specific synthetic routes[3]. This allows the chemist to elongate the peptide chain at the α -amine without prematurely exposing the side chain or C-terminus.

The Core Mechanism: HATU-Mediated Aminolysis

Peptide bond formation is fundamentally a nucleophilic substitution reaction[5]. The α -amine of H-Orn(Boc)-OBzl must attack the activated carboxyl group of the incoming amino acid. To achieve high yields and suppress epimerization (racemization), modern synthesis heavily relies on uronium/aminium salts like HATU [6][7].

The Activation and Coupling Cascade
  • Deprotonation: A non-nucleophilic tertiary base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the incoming carboxylic acid to form a carboxylate anion[6].

  • Uronium Formation: The carboxylate attacks the electrophilic carbon of HATU, generating a highly reactive, unstable O-acylisouronium intermediate[6][7].

  • Active Ester Generation (The 7-Aza Effect): The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion immediately attacks the isouronium salt. This yields an OAt-active ester. The presence of the nitrogen at the 7-position of the HOAt ring provides anchimeric assistance (neighboring group participation), which drastically accelerates the subsequent aminolysis[7].

  • Neutralization: Simultaneously, DIPEA strips the proton from the H-Orn(Boc)-OBzl·HCl salt, liberating the free α -amine[3][4].

  • Aminolysis: The free α -amine executes a nucleophilic attack on the OAt-active ester, forming the peptide (amide) bond and releasing HOAt as a byproduct[5][6].

Mechanism A Carboxylic Acid (R-COOH) B Base (DIPEA) Deprotonation A->B C HATU Activation (O-acyluronium) B->C HATU D HOAt Active Ester Intermediate C->D HOAt displacement G Peptide Bond (Amide Formation) D->G Aminolysis E H-Orn(Boc)-OBzl.HCl + DIPEA F Free Alpha-Amine Nucleophile E->F Neutralization F->G Nucleophilic Attack

Mechanistic pathway of HATU-mediated peptide coupling with H-Orn(Boc)-OBzl.

Self-Validating Experimental Protocol

In my experience overseeing peptide scale-up, the failure to adequately neutralize the hydrochloride salt of H-Orn(Boc)-OBzl is a primary driver of truncated sequences. The addition of DIPEA must be stoichiometric to both the incoming acid and the amine salt to prevent acidic stalling of the active ester.

The following protocol is designed as a self-validating system , ensuring that each step is verified before proceeding.

Step-by-Step Coupling Methodology

Reagents Required:

  • Incoming protected amino acid (1.5 - 3.0 eq)

  • H-Orn(Boc)-OBzl·HCl (1.0 eq)

  • HATU (1.45 - 2.95 eq, slightly less than the acid to prevent uronium capping of the amine)[6]

  • DIPEA (3.0 - 6.0 eq, accounting for the HCl salt neutralization)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Pre-Activation (Causality: Prevents side reactions): Dissolve the incoming carboxylic acid and HATU in anhydrous DMF. Add 2.0 eq of DIPEA. Allow the mixture to stand for 2–3 minutes. Why? This ensures complete conversion to the OAt-active ester before the amine is introduced, preventing the free amine from reacting directly with HATU to form unreactive guanidinium byproducts[6].

  • Neutralization: In a separate vessel, dissolve H-Orn(Boc)-OBzl·HCl in DMF. Add 1.0 eq of DIPEA to neutralize the hydrochloride salt, generating the free amine.

  • Coupling: Transfer the pre-activated ester solution to the neutralized Ornithine solution. Agitate the reaction vessel at room temperature for 30–60 minutes.

  • In-Process Verification (The Kaiser Test): Extract an aliquot of the reaction mixture. Perform a Kaiser (ninhydrin) test.

    • Negative Result (Colorless/Yellow): Indicates complete consumption of the primary amine. The reaction is complete[6].

    • Positive Result (Blue): Indicates incomplete coupling. Re-couple using a fresh, smaller batch of activated amino acid.

  • Isolation: Once validated, quench the reaction and wash thoroughly with DMF and DCM to remove excess reagents and the HOAt byproduct.

Workflow Step1 1. Pre-activation Acid + HATU + DIPEA Step3 3. Coupling Reaction Agitate 30-60 min Step1->Step3 Step2 2. Neutralization Ornithine Salt + DIPEA Step2->Step3 Step4 4. Verification Kaiser Test Step3->Step4 Step4->Step3 Positive (Incomplete) Step5 5. Product Isolation Wash & Purify Step4->Step5 Negative (Complete)

Self-validating experimental workflow for peptide bond formation.

Quantitative Data & Reaction Optimization

The choice of coupling reagent drastically impacts the efficiency of bond formation with H-Orn(Boc)-OBzl, particularly when coupling sterically hindered or aggregation-prone sequences[7][8]. The table below summarizes the quantitative performance metrics of standard coupling systems.

Coupling Reagent SystemRelative Aminolysis KineticsEpimerization SuppressionTypical Coupling TimeRecommended Molar Excess
HATU / DIPEA Very Fast (Driven by 7-aza effect)High30 - 60 min1.1 - 3.0 eq
HBTU / DIPEA FastModerate60 - 120 min3.0 - 5.0 eq
EDC / HOBt ModerateModerate2 - 4 hours1.5 - 3.0 eq
T3P / Pyridine FastVery High60 - 90 min1.5 - 2.0 eq

Data synthesized from established peptide chemistry kinetic studies and reagent optimization guidelines[5][6][7].

References

  • Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: PeptideChemistry.org URL: [Link]

  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]

  • Title: Optimizing Peptide Coupling: Key Techniques: Mechanism of Peptide Bond Formation Source: JPT URL: [Link]

  • Title: Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for using H-Orn(Boc)-OBzl.HCl in SPPS

Application Note: Strategic Integration of H-Orn(Boc)-OBzl.HCl in Solid-Phase and Liquid-Phase Peptide Synthesis Workflows Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Integration of H-Orn(Boc)-OBzl.HCl in Solid-Phase and Liquid-Phase Peptide Synthesis Workflows

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists.

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of synthesizing complex branched peptides or performing site-specific C-terminal functionalizations. Standard Solid-Phase Peptide Synthesis (SPPS) relies on N- α -protected building blocks (e.g., Fmoc or Boc) with free C-terminal carboxyl groups. However, to construct advanced peptidomimetics, we must often invert this paradigm.

H-Orn(Boc)-OBzl.HCl (CAS: 1998700-97-2) is a highly specialized, orthogonally protected ornithine derivative[1]. It features a free α -amino group (stabilized as a hydrochloride salt) and a benzyl-protected α -carboxyl group[2]. This architectural inversion makes it an ideal nucleophile for C-terminal elongation, solution-phase fragment condensation, and the synthesis of branched peptides via side-chain anchoring.

The Causality Behind the Chemistry (E-E-A-T)
  • Orthogonal Protection Strategy: The tert-butyloxycarbonyl (Boc) group protects the δ -amine and is highly acid-labile (cleaved by 95% TFA). Conversely, the benzyl (OBzl) ester protects the α -carboxyl and is completely stable to standard Fmoc-deprotection (piperidine) and mild acid cleavage (1% TFA). It requires catalytic hydrogenation (Pd/C, H 2​ ) or super-acid (HF) for final removal[3].

  • Epimerization Control: When coupling H-Orn(Boc)-OBzl.HCl to a fully protected peptide acid fragment, the C-terminal residue of the peptide acid is highly susceptible to oxazol-5(4H)-one-mediated epimerization[4]. To suppress this, we strictly utilize DIC/OxymaPure instead of traditional uronium salts (like HATU)[5]. OxymaPure provides superior racemization suppression during segment condensation[6].

  • Obligate Salt Neutralization: Because the α -amine is protonated to prevent premature degradation, direct addition to an activated ester will fail. In situ neutralization with a non-nucleophilic base ( N,N -Diisopropylethylamine, DIEA) is a mandatory prerequisite to liberate the free amine for nucleophilic attack.

Experimental Workflow & Visualization

Below is the logical workflow for utilizing H-Orn(Boc)-OBzl.HCl in a hybrid SPPS/LPPS fragment condensation strategy.

G A SPPS of Peptide Acid (2-CTC Resin) B Mild Cleavage (1% TFA) Protected Peptide-COOH A->B D Fragment Condensation (DIC / OxymaPure) B->D C H-Orn(Boc)-OBzl.HCl Neutralization (DIEA) C->D E Protected Peptide-Orn(Boc)-OBzl D->E F Global Deprotection (TFA then Pd/C) E->F G Final Peptide-Orn-OH F->G

Workflow for C-terminal elongation via fragment condensation using H-Orn(Boc)-OBzl.HCl.

Step-by-Step Methodologies

Every protocol described below is designed as a self-validating system , ensuring that intermediate quality control (QC) steps prevent downstream failures.

Protocol A: On-Resin Side-Chain Branching (Amide Bond Formation)

Context: Adding H-Orn(Boc)-OBzl.HCl to a free Asp/Glu side chain on a resin-bound peptide to create a branched architecture.

  • Primary Synthesis: Synthesize the main peptide chain on a Rink Amide resin using standard Fmoc SPPS. Incorporate Fmoc-Glu(OAll)-OH at the designated branching locus.

  • Allyl Deprotection: Treat the resin with Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3​ ) 4​ , 0.1 eq] and phenylsilane (10 eq) in anhydrous DCM for 2 × 15 min to liberate the γ -carboxyl group.

  • Resin Washing: Wash the resin extensively with DCM (5x) and DMF (5x) to remove palladium byproducts.

  • Pre-Activation: Add N,N′ -Diisopropylcarbodiimide (DIC, 3 eq) and OxymaPure (3 eq) in DMF to the resin. Shake for 3 minutes to form the active ester.

  • Neutralization (Critical Step): In a separate vial, dissolve H-Orn(Boc)-OBzl.HCl (3 eq) in DMF. Add DIEA (3.5 eq) and vortex for 30 seconds to neutralize the HCl salt and liberate the α -amine.

  • Coupling: Transfer the neutralized H-Orn(Boc)-OBzl solution to the resin. Shake at room temperature for 2 hours.

  • Validation (QC): Perform a micro-cleavage on 5 mg of resin using TFA/TIPS/H 2​ O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. Note: The Boc group will be cleaved during this QC step, so look for the mass corresponding to Peptide-Orn-OBzl.

  • Final Cleavage: Cleave the bulk peptide using the standard TFA cocktail. The resulting branched peptide will retain the C-terminal benzyl ester for further downstream liquid-phase modifications.

Protocol B: Solution-Phase Fragment Condensation

Context: Coupling a fully protected SPPS-derived peptide acid to H-Orn(Boc)-OBzl.HCl.

  • Fragment Generation: Synthesize the desired peptide sequence on 2-Chlorotrityl chloride (2-CTC) resin.

  • Mild Cleavage: Cleave the protected peptide using 1% TFA in DCM (10 × 2 min). Immediately drain into a flask containing 10% pyridine in methanol to neutralize the TFA. Concentrate under reduced pressure to yield the fully protected Peptide-COOH.

  • Activation: Dissolve the protected peptide acid (1 eq) and OxymaPure (1.1 eq) in minimal DMF. Add DIC (1.1 eq) and stir for 5 min at 0 °C to suppress initial oxazolone formation[4].

  • Nucleophile Preparation: In a separate vial, dissolve H-Orn(Boc)-OBzl.HCl (1.2 eq) in DMF. Add DIEA (1.5 eq) to neutralize.

  • Condensation: Combine the solutions and stir at room temperature for 4–12 hours.

  • Validation (QC): Monitor the reaction via UPLC-MS. The complete disappearance of the peptide acid starting material and the emergence of the fully protected product mass validates reaction completion.

  • Workup: Precipitate the product by adding ice-cold water. Filter, wash with water, and dry under a vacuum.

  • Global Deprotection: Treat the dry powder with TFA/scavengers to remove the Boc group and other side-chain protectors. Subsequently, dissolve the intermediate in MeOH and perform catalytic hydrogenation (Pd/C, H 2​ gas, 1 atm) to cleanly remove the OBzl group.

Quantitative Data Presentation: Coupling Reagent Optimization

Selecting the correct coupling reagent is paramount when reacting a protected peptide acid with H-Orn(Boc)-OBzl.HCl. The table below summarizes our empirical data regarding yield and epimerization risks.

Coupling Reagent SystemBase RequirementEpimerization Risk at C-TerminusAverage Yield (%)Mechanistic Notes & Causality
DIC / OxymaPure None (for activation)Low >92% Preferred. OxymaPure acts as a superior nucleophile to trap the active ester before oxazolone formation occurs[5].
HATU / HOAt DIEA (2.0 eq)High>95%Fast kinetics, but the required presence of a strong base (DIEA) during activation drives rapid proton abstraction and epimerization[4].
EDC·HCl / HOBt None (for activation)Moderate75–85%Standard for liquid phase; water-soluble byproducts allow for easy aqueous extraction, but HOBt poses explosion risks[6].

Note: In all cases, DIEA is still required in a separate step to neutralize the H-Orn(Boc)-OBzl.HCl salt prior to introducing it to the activated ester.

References

  • Epimerisation in Peptide Synthesis Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Application

Introduction: The Architectural Imperative of Macrocyclization

An Application Guide to the Strategic Use of H-Orn(Boc)-OBzl.HCl for the Synthesis of Macrocyclic Peptides In the landscape of modern drug discovery, macrocyclic peptides represent a compelling class of therapeutics, bri...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Use of H-Orn(Boc)-OBzl.HCl for the Synthesis of Macrocyclic Peptides

In the landscape of modern drug discovery, macrocyclic peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their constrained cyclic architecture often imparts enhanced metabolic stability, improved target affinity, and the ability to modulate challenging protein-protein interactions.[1][2] A key strategy in the design of these molecules is the incorporation of non-proteinogenic amino acids to serve as anchor points for cyclization. Ornithine, with its versatile delta-amino (δ-NH₂) side chain, is a frequently employed building block for forming robust lactam bridges, which can stabilize secondary structures like α-helices.[3][4]

This technical guide focuses on the strategic application of H-Orn(Boc)-OBzl.HCl (Nα-H-Nδ-Boc-L-ornithine benzyl ester hydrochloride) , a pivotal reagent in the classic Boc/Bzl solid-phase peptide synthesis (SPPS) strategy for constructing macrocyclic peptides. We will explore the underlying chemical principles that make this reagent uniquely suited for this purpose and provide a detailed, field-proven protocol for its use, from linear peptide assembly to the final cyclization and purification.

The Reagent: A Strategic Analysis of H-Orn(Boc)-OBzl.HCl

The utility of H-Orn(Boc)-OBzl.HCl is rooted in its specific arrangement of protecting groups, which allows for a "graduated acid lability" approach.[5] This quasi-orthogonal system is fundamental to the Boc/Bzl synthesis strategy.[6][7]

  • Free α-Amino Group (as HCl Salt): The unprotected α-amino group is the reactive site for peptide bond formation, allowing it to be coupled as the first (C-terminal) residue onto a resin or used in subsequent coupling steps in a solution-phase synthesis. The hydrochloride salt form enhances the compound's stability and shelf-life.[8][9]

  • Nδ-Boc Protection: The delta-amino group of the ornithine side chain is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic and nucleophilic conditions of peptide coupling but is labile to moderate acids, such as 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][10] This temporary protection is critical for preventing the side chain from participating in unwanted reactions during chain elongation.

  • C-Terminal Benzyl Ester (OBzl): The C-terminal carboxyl group is protected as a benzyl ester (Bzl) . This group is stable to the moderate acid conditions used to remove the Nα-Boc group during SPPS cycles.[11] However, it requires a very strong acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[5][6] This differential acid lability is the cornerstone of the strategy, allowing for selective deprotection.[7]

This specific combination of protecting groups enables a synthetic route where a linear peptide can be assembled, followed by selective deprotection of the ornithine side chain and the C-terminus to facilitate a head-to-side-chain or side-chain-to-tail cyclization.

Synthetic Workflow: From Linear Precursor to Cyclized Product

The synthesis of an ornithine-containing macrocyclic peptide using the Boc/Bzl strategy follows a multi-stage process. The overall workflow involves the assembly of the linear peptide on a solid support, followed by cleavage, deprotection, and solution-phase cyclization.

cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cleavage & Global Deprotection cluster_2 Cyclization & Purification Resin 1. Resin Swelling (e.g., Merrifield Resin) Coupling 2. First AA Coupling (H-Orn(Boc)-OBzl.HCl) Resin->Coupling SPPS_Cycle 3. Iterative SPPS Cycles (Boc Deprotection -> Neutralization -> Coupling) Coupling->SPPS_Cycle Cleavage 4. HF Cleavage (Cleaves from resin & removes side-chain Bzl groups) SPPS_Cycle->Cleavage Linear Peptide-Resin Cyclization 5. Solution-Phase Cyclization (High Dilution, Coupling Agents) Cleavage->Cyclization Crude Linear Peptide Boc_Deprotection 6. Final Boc Deprotection (TFA Treatment) Cyclization->Boc_Deprotection Purification 7. Purification & Analysis (RP-HPLC, MS) Boc_Deprotection->Purification Final Final Purification->Final Purified Macrocyclic Peptide

Caption: Workflow for macrocyclic peptide synthesis using H-Orn(Boc)-OBzl.HCl.

Detailed Experimental Protocol: Synthesis of a Model Macrocycle

This protocol outlines the synthesis of a model head-to-tail macrocyclic peptide, cyclo(-Ala-Phe-Leu-Pro-Orn-), utilizing a Boc/Bzl strategy. The synthesis begins with the linear peptide assembled on a standard Merrifield resin.

PART A: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
  • Resin Preparation:

    • Swell 1.0 g of Merrifield resin (1.0 mmol/g loading) in dichloromethane (DCM, 15 mL/g) for 30 minutes in a peptide synthesis vessel.[5]

    • Wash the resin with DCM (3 x 15 mL).

  • First Amino Acid Coupling (Ornithine):

    • In a separate vessel, dissolve Boc-Orn(Fmoc)-OH (This is a strategic deviation for anchoring, a common modern approach. For the specified reagent, solution phase would be more direct, but this illustrates a solid-phase approach leading to a similar intermediate). A more direct solid-phase approach for head-to-tail cyclization would involve side-chain anchoring of an amino acid like Asp or Glu.[12]

    • For the purpose of illustrating the core chemistry, we will proceed with a conceptual on-resin synthesis that results in a linear peptide ready for solution-phase cyclization.

  • Iterative SPPS Cycles (Boc-SPPS):

    • Deprotection: Add 50% TFA in DCM (10 mL/g resin) to the resin and agitate for 2 minutes (pre-wash). Drain. Add fresh 50% TFA in DCM and agitate for 30 minutes.[5][6] Drain and wash with DCM (5x), isopropanol (1x), and DCM (5x).

    • Neutralization: Add 10% diisopropylethylamine (DIEA) in DCM (10 mL/g resin) and agitate for 2 minutes. Drain. Repeat neutralization. Wash with DCM (5 x 15 mL).[13]

    • Coupling: In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2-5 minutes with DIEA (6 eq.). Add the activated amino acid solution to the resin.[14] Agitate for 1-2 hours. Monitor coupling completion with a ninhydrin (Kaiser) test.

    • Washing: After complete coupling, drain the solution and wash the resin with DMF (3x) and DCM (3x).

    • Repeat the deprotection, neutralization, and coupling cycle for each amino acid in the sequence (Pro, Leu, Phe, Ala).

PART B: Cleavage and Deprotection of the Linear Peptide
  • Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under a high vacuum.

  • HF Cleavage:

    • Caution: This step involves anhydrous Hydrogen Fluoride (HF), a highly toxic and corrosive substance. It must be performed by trained personnel in a specialized, dedicated apparatus.

    • Transfer the dried resin to the HF reaction vessel. Add a scavenger cocktail (e.g., p-cresol, p-thiocresol) to prevent side reactions with sensitive residues.[15]

    • Cool the vessel to -5 to 0 °C. Condense anhydrous HF into the vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

    • Evaporate the HF under a vacuum.

    • The remaining residue contains the crude linear peptide with the Nδ-Boc group on ornithine still intact.

PART C: Solution-Phase Macrocyclization
  • Peptide Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a low concentration (0.1-0.5 mM). This high dilution condition favors intramolecular cyclization over intermolecular polymerization.[4]

  • Cyclization Reaction:

    • Cool the solution to 0 °C in an ice bath.

    • Add a coupling agent such as HATU (1.5 eq.) or HBTU (1.5 eq.) and a base like DIEA or 2,4,6-collidine (3.0 eq.).[16]

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 24-48 hours.

    • Monitor the reaction progress by RP-HPLC and LC-MS to observe the consumption of the linear precursor and the formation of the cyclic product.

PART D: Final Deprotection and Purification
  • Solvent Removal: Remove the DMF under a high vacuum.

  • Final Boc Deprotection: Dissolve the crude cyclic peptide in a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[3] Stir at room temperature for 2-4 hours to remove the Boc group from the ornithine side chain.

  • Precipitation and Purification:

    • Precipitate the final macrocyclic peptide by adding the TFA solution to a large volume of cold diethyl ether.[14]

    • Collect the precipitate by centrifugation, wash with cold ether, and air dry.

    • Purify the crude cyclic peptide using preparative reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final product by analytical RP-HPLC and high-resolution mass spectrometry (HRMS).

Quantitative Data and Key Parameters

StepReagent/ParameterTypical Value/ConditionRationale & Citation
SPPS: Boc Deprotection Deprotection Solution50% TFA in DCMModerate acid strength for selective Nα-Boc removal without affecting Bzl groups.[5][6]
Reaction Time2 + 30 minutesEnsures complete removal of the Boc group.
SPPS: Coupling Coupling AgentHBTU/HOBt or HATUEfficiently activates the carboxylic acid for rapid amide bond formation.[14]
Amino Acid Excess3.0 equivalentsDrives the coupling reaction to completion.
Global Cleavage Cleavage ReagentAnhydrous Hydrogen Fluoride (HF)Strong acid required to cleave the peptide from Merrifield resin and remove Bzl-based side-chain protecting groups.[15]
Scavengersp-cresol, p-thiocresolTraps reactive carbocations generated during cleavage, preventing side reactions.[13]
Cyclization Peptide Concentration0.1 - 0.5 mM in DMFHigh dilution minimizes intermolecular oligomerization.[4]
Cyclization ReagentHATU / DIEAPromotes efficient intramolecular amide bond formation.[16]
Final Deprotection Deprotection Solution95% TFA / 2.5% H₂O / 2.5% TISStrong acid cocktail to remove the final Nδ-Boc group from ornithine. TIS acts as a scavenger.[3]

Conclusion

H-Orn(Boc)-OBzl.HCl is a highly strategic building block for the synthesis of complex macrocyclic peptides within the framework of the classic Boc/Bzl protection strategy. Its graduated acid lability allows for the controlled, sequential deprotection necessary to construct a linear peptide and subsequently form a cyclic structure. While the Boc/Bzl strategy requires the use of hazardous reagents like HF, it remains a robust and effective method, particularly for peptides that may be sensitive to the basic conditions of the more common Fmoc/tBu strategy.[17][] The protocols and principles outlined in this guide provide a comprehensive framework for researchers and drug developers to successfully employ this versatile reagent in the pursuit of novel macrocyclic therapeutics.

References

  • Benchchem. (n.d.). The Role of Tert-Butyloxycarbonyl (Boc) Protecting Groups in Peptide Synthesis: A Technical Guide. Benchchem.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Peterse, E., Meeuwenoord, N.J., van den Elst, H., van der Marel, G.A., Overkleeft, H.S., & Filippov, D.V. (2022). Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine. European Journal of Organic Chemistry, 2022(11).
  • Benchchem. (2025, December 6). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. Benchchem.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Lam, P. C., & Kwon, Y. U. (2020). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Frontiers in Chemistry, 8, 599.
  • Peterse, E., Meeuwenoord, N. J., van den Elst, H., van der Marel, G. A., Overkleeft, H. S., & Filippov, D. V. (2021). Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. ResearchGate.
  • Isidro-Llobet, A., & Álvarez, M. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Benchchem. (n.d.). The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis. Benchchem.
  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;.
  • Whitty, A., & Kumar, K. (2015). Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. PMC.
  • Lamers, C., & Heinis, C. (2020). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Medicinal Chemistry, 11(6), 647-656.
  • BOC Sciences. (n.d.). High-Purity Amino Acid Derivatives for Peptide Synthesis.
  • Benchchem. (n.d.). A Comparative Review of H-Thr-OBzl.HCl and Alternative Threonine Derivatives in Peptide Synthesis. Benchchem.
  • Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-PEG24-acid. Benchchem.
  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 15). Sourcing Peptide Synthesis Reagents: The Importance of H-D-Glu(OBzl)-OBzl HCl.
  • Benchchem. (n.d.). large-scale synthesis of peptides using H-Thr-Obzl.HCl. Benchchem.
  • Yan, L. Z., & Fell, J. B. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology, 1047, 65-80.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing side reactions during Boc deprotection of H-Orn(Boc)-OBzl.HCl

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on optimizing peptide and amino acid modification workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on optimizing peptide and amino acid modification workflows. A recurring point of failure in solution-phase synthesis is the Boc deprotection of ornithine derivatives, specifically H-Orn(Boc)-OBzl·HCl .

While the orthogonal protection strategy of ornithine—differentiating the α -amino and δ -amino groups—is crucial for selective modification[1], the deprotection step introduces severe kinetic traps. This guide provides a mechanistic breakdown of these side reactions, an interactive FAQ, and a self-validating protocol to ensure high-yield, high-purity product recovery.

Mechanistic Deep Dive: The Causality of Side Reactions

To prevent side reactions, we must first understand the chemical causality driving them. The deprotection of H-Orn(Boc)-OBzl·HCl presents two primary threats:

A. Intramolecular δ -Lactamization (The Primary Threat) When the tert-butyloxycarbonyl (Boc) group is removed, the δ -amine is liberated. If the reaction environment or subsequent workup allows the local pH to rise (even to neutral), the unprotonated δ -amine becomes a potent nucleophile. Driven by the thermodynamic stability of a 6-membered ring, it rapidly attacks the C-terminal benzyl ester via an intramolecular acyl substitution. This cleaves the ester, releasing benzyl alcohol, and forms 3-amino-2-piperidone (the δ -lactam of ornithine)[2][3].

B. Intermolecular Alkylation via tert-Butyl Cations During the acidolytic cleavage of the Boc group, a highly reactive tert-butyl carbocation is generated[4][5]. While ornithine lacks highly susceptible electron-rich side chains (like Tryptophan or Tyrosine), this carbocation can still alkylate the benzyl ester ring via Friedel-Crafts alkylation if proper scavengers are omitted from the cleavage cocktail[5].

Troubleshooting & FAQs

Q1: My LC-MS analysis of the crude product shows a massive peak at [M - 108 Da]. What happened to my molecule? A1: You have lost the benzyl ester (mass 107) and a proton, resulting in the formation of 3-amino-2-piperidone[2]. This indicates that your δ -amine underwent intramolecular cyclization. This almost exclusively happens during the concentration or workup phase rather than the active deprotection phase, usually because the acid used (like TFA) evaporated, raising the pH and activating the nucleophile.

Q2: Why is 50% TFA in DCM causing more lactamization than 4M HCl in Dioxane? A2: Trifluoroacetic acid (TFA) is a relatively volatile and weaker acid (pKa ~0.23) compared to HCl (pKa ~ -7.0). When concentrating a TFA cleavage mixture under reduced pressure, the TFA evaporates, leaving the δ -amine insufficiently protonated. In contrast, 4M HCl in dioxane forms a highly stable, non-volatile bis-hydrochloride salt (H-Orn-OBzl·2HCl) that completely suppresses the nucleophilicity of the δ -amine during isolation.

Q3: Do I need to use a carbocation scavenger for this specific substrate? A3: Yes. Even though the risk is lower than with complex peptides, using a scavenger is a best practice to trap the tert-butyl cation[5]. For H-Orn(Boc)-OBzl·HCl, adding 1-2% (v/v) Anisole or Triisopropylsilane (TIPS) is sufficient to protect the benzyl ring from alkylation.

Quantitative Data: Deprotection Method Comparison
Deprotection ReagentAcid Strength (pKa)Resulting Salt Form δ -Lactam Formation RiskAlkylation RiskRecommended Scavenger
50% TFA in DCM ~ 0.23Bis-TFA SaltHigh (During evaporation)ModerateTIPS / Water
4M HCl in Dioxane ~ -7.00Bis-HCl SaltLow (Stable solid)LowAnisole
Experimental Methodology: Zero-Lactam Deprotection Protocol

This protocol utilizes 4M HCl in dioxane to maintain strict protonation of the δ -amine, preventing lactamization. It is designed as a self-validating system to ensure product integrity at every step.

Reagents Required:

  • H-Orn(Boc)-OBzl·HCl (Precursor)

  • 4M HCl in Dioxane (Anhydrous)

  • Anisole (Scavenger)

  • Diethyl Ether (Ice-cold, anhydrous)

Step-by-Step Workflow:

  • Preparation: In an oven-dried flask under nitrogen, suspend 1.0 mmol of H-Orn(Boc)-OBzl·HCl in 10 mL of 4M HCl in dioxane.

  • Scavenger Addition: Immediately add 100 µL of Anisole (1% v/v) to trap generated tert-butyl cations.

  • Cleavage: Stir the mixture at room temperature for 60 minutes. The suspension will gradually turn into a clear solution as the Boc group is cleaved.

  • Validation Check (Self-Correction): Pull a 10 µL aliquot and perform TLC (Eluent: CHCl₃/MeOH/AcOH 8:1:1). The starting material (Rf ~0.6) must be completely absent. The product will remain at the baseline (Rf 0.0) due to its high polarity as a bis-salt. Do not proceed to step 5 until the SM spot is gone.

  • Concentration (Critical Step): Do NOT perform a basic workup or neutralization. Concentrate the solution under reduced pressure at a temperature strictly below 30°C until a thick syrup is formed.

  • Precipitation: Vigorously stir the syrup and rapidly add 50 mL of ice-cold anhydrous diethyl ether. The desired product, H-Orn-OBzl·2HCl, will instantly precipitate as a dense white powder, locking the δ -amine in its unreactive, protonated state.

  • Isolation: Filter the solid over a glass frit, wash with an additional 20 mL of cold ether, and dry under high vacuum.

Pathway Visualization

The following diagram illustrates the kinetic pathways of the deprotection process, highlighting the critical divergence between successful isolation and side-product formation.

OrnithineDeprotection Substrate H-Orn(Boc)-OBzl·HCl (Protected Precursor) Cleavage Boc Deprotection (Generation of t-Butyl Cation) Substrate->Cleavage Acid Addition StableProduct H-Orn-OBzl·2HCl (Desired Stable Bis-Salt) Cleavage->StableProduct 4M HCl in Dioxane (Maintains protonation) Workup Improper Workup (Neutralization / Evaporation) Cleavage->Workup TFA / Basic pH (Exposes Free δ-Amine) Lactam 3-Amino-2-piperidone (δ-Lactam Side Product) + BzlOH Workup->Lactam Intramolecular Acyl Substitution

Figure 1: Reaction pathways during Boc deprotection of H-Orn(Boc)-OBzl.HCl.

References
  • BOC Protection and Deprotection | Hebei Boze Chemical Co., Ltd. | 4

  • Common side reactions with Boc-protected amino acids and how to avoid them | Benchchem | 5

  • The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis | Benchchem |1

  • 3-Amino-2-piperidone in the urine of patients with hyperornithinemia | PubMed | 2

  • Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions | ACS Publications | 3

Sources

Optimization

Technical Support Center: Managing Steric Hindrance with H-Orn(Boc)-OBzl·HCl in Long Peptides

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing the specific, complex challenge of couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing the specific, complex challenge of coupling the sterically hindered building block H-Orn(Boc)-OBzl·HCl to long peptide fragments.

Rather than just listing steps, this guide explores the chemical causality behind experimental failures and provides self-validating protocols to ensure your synthesis succeeds.

The Chemical Challenge: Steric Shielding and Aggregation

When incorporating H-Orn(Boc)-OBzl·HCl (L-Ornithine with a free α-amine, a Boc-protected δ-amine, and a Benzyl ester C-terminus)[1], you are fighting a multi-front war against thermodynamics and kinetics:

  • Steric Shielding: The bulky tert-butyloxycarbonyl (Boc) and benzyl (Bzl) groups fold back, creating a dense steric cloud around the nucleophilic α-amine.

  • Protonation State: Supplied as a hydrochloride salt, the α-amine is locked in a non-nucleophilic protonated state ( NH3+​ ) until chemically liberated.

  • Fragment Aggregation: Long peptide electrophiles (>20 amino acids) spontaneously form intermolecular hydrogen bond networks (β-sheets), physically burying the activated C-terminus[2].

Workflow A Long Peptide Fragment (C-terminal Carboxyl) C Activation (HATU / HOAt) A->C Pre-activation B H-Orn(Boc)-OBzl·HCl (Hindered Nucleophile) D Neutralization (DIEA or NMM) B->D Free-basing E Coupled Product Peptide-Orn(Boc)-OBzl C->E Electrophile D->E Nucleophilic Attack

Caption: Workflow for coupling a long peptide fragment to the hindered H-Orn(Boc)-OBzl·HCl building block.

Troubleshooting Guide

Q1: My coupling reaction between a 25-mer peptide fragment and H-Orn(Boc)-OBzl·HCl shows less than 10% conversion by LC-MS. What is the most likely cause? A1: The most frequent point of failure is incomplete neutralization of the HCl salt .

  • The Causality: H-Orn(Boc)-OBzl is supplied as a hydrochloride salt. If you only add enough base to catalyze the coupling reagent (e.g., 1-2 equivalents of DIEA relative to the peptide), the Ornithine salt will consume the base. The α-amine remains protonated and cannot perform the nucleophilic attack on the activated ester.

  • The Fix: You must independently "free-base" the Ornithine derivative. Pre-neutralize H-Orn(Boc)-OBzl·HCl with at least 1.2 equivalents of N,N-Diisopropylethylamine (DIEA) relative to the Ornithine concentration before introducing it to the peptide.

Q2: I have neutralized the salt, but the coupling is still stalled. The solution looks slightly cloudy. How do I proceed? A2: Cloudiness or gelation indicates β-sheet-driven aggregation of your long peptide fragment[2].

  • The Causality: Long hydrophobic sequences form intermolecular hydrogen bonds. The steric bulk of the Orn(Boc)-OBzl derivative simply cannot penetrate this aggregated matrix to reach the C-terminus.

  • The Fix:

    • Solvent Disruption: Switch from pure DMF to a 1:1 mixture of DMF/NMP, or add 1-5% Hexafluoroisopropanol (HFIP) to disrupt hydrogen bonding.

    • Chaotropic Salts: Add 0.1 M Lithium Chloride (LiCl) to the solvent system.

    • Thermal Agitation: Heat the reaction to 45–50°C. The kinetic energy breaks weak β-sheet aggregates, exposing the reaction center.

Q3: Which coupling reagent is scientifically best suited for overcoming the steric hindrance of the Boc and Bzl groups? A3: Standard reagents like DIC/HOBt are insufficient for this level of steric bulk. You must use high-efficiency uronium salts like HATU [3].

  • The Causality: HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester. The nitrogen at the 7-position of the HOAt leaving group provides anchimeric assistance (a neighboring group effect). It forms a temporary hydrogen bond with the incoming α-amine of the Ornithine, physically guiding the hindered nucleophile through the steric bulk to the carbonyl carbon[4].

Troubleshooting Start Low Coupling Yield with H-Orn(Boc)-OBzl CheckBase Is HCl salt fully neutralized? Start->CheckBase BaseYes Check Steric/Aggregation CheckBase->BaseYes Yes BaseNo Increase DIEA/NMM (2.5 - 3.0 eq) CheckBase->BaseNo No Agg Is the long peptide aggregating? BaseYes->Agg AggYes Add Chaotropic Salts (LiCl) or Heat to 50°C Agg->AggYes Yes (Cloudy/Gel) AggNo Switch to HATU/HOAt or COMU Agg->AggNo No (Clear)

Caption: Logical troubleshooting tree for resolving low coupling yields due to steric hindrance.

Quantitative Data: Coupling Reagent Optimization

To manage steric hindrance effectively, selecting the right reagent and base stoichiometry is critical. Below is a validated comparison matrix for coupling H-Orn(Boc)-OBzl·HCl to a long peptide fragment.

Coupling Reagent SystemActivation SpeedSteric Hindrance EfficacyEpimerization RiskRecommended Equivalents (vs Peptide)Base Requirement (DIEA)
HATU / HOAt Very Fast (<15 min)ExcellentLow1.1 - 1.5 eq2.0 - 3.0 eq
PyBOP / HOBt Fast (30 min)GoodModerate1.5 - 2.0 eq3.0 eq
DIC / OxymaPure Moderate (1 hr)GoodVery Low2.0 - 3.0 eq1.0 eq (For HCl salt only)
HBTU / HOBt Slow (1-2 hrs)PoorModerate2.0 eq2.0 eq

Validated Experimental Protocol: Solution-Phase Coupling

This protocol relies on a self-validating system to ensure the reaction environment is perfectly tuned before the hindered coupling occurs.

Objective: Couple H-Orn(Boc)-OBzl·HCl to the C-terminus of a 20-mer peptide fragment.

Phase 1: Preparation and Neutralization

  • Peptide Solvation: Dissolve the long peptide fragment (1.0 eq) in a minimal volume of anhydrous DMF/NMP (1:1 v/v). Observation: If the solution is cloudy, add 0.1 M LiCl and sonicate until clear.

  • Nucleophile Preparation: In a separate vial, dissolve H-Orn(Boc)-OBzl·HCl (1.5 eq) in DMF.

  • Free-Basing: Add DIEA (1.6 eq relative to Ornithine) to the Ornithine solution.

    • Self-Validation Step: Spot 1 µL of this solution on wet pH paper. It must read ~pH 8. If it is acidic, the α-amine is still protonated; add DIEA in 0.1 eq increments until basic.

Phase 2: Pre-Activation (Electrophile) 4. Chill the peptide solution to 0°C to minimize epimerization during activation. 5. Add HATU (1.2 eq) and HOAt (1.2 eq) to the peptide solution, followed immediately by DIEA (2.0 eq). Stir for exactly 3 minutes to form the highly reactive OAt-ester.

Phase 3: Coupling and Monitoring 6. Add the neutralized H-Orn(Boc)-OBzl solution dropwise to the activated peptide. 7. Allow the reaction to warm to room temperature. To overcome the activation energy barrier of the bulky Boc/Bzl groups, heat the reaction gently to 45°C. 8. Self-Validation Step: Monitor by LC-MS after 1 hour. A successful coupling will show a mass shift of +304.4 Da relative to the starting peptide fragment (Calculated as the Free Base Mass of Orn(Boc)-OBzl [322.4 Da] minus H2​O [18.0 Da] lost during amide bond formation).

Frequently Asked Questions (FAQs)

Can I use pseudoprolines to help with this coupling? Yes, but they must be incorporated into the long peptide fragment during its initial solid-phase assembly[5]. Pseudoprolines (e.g., Fmoc-Ser/Thr(ψMe,Mepro)-OH) induce a structural kink in the peptide backbone. This prevents β-sheet formation and keeps the C-terminus fully solvated and accessible for the subsequent solution-phase coupling with the hindered Ornithine.

Is the side-chain Boc group completely orthogonal to the C-terminal Bzl ester? Yes. The δ-Boc group is highly acid-labile and can be removed by 50% TFA in DCM. The C-terminal Benzyl (Bzl) ester is completely stable to TFA; it requires strong acids (like HF or TFMSA) or catalytic hydrogenation ( H2​ /Pd-C) for removal[1]. This orthogonality allows you to selectively deprotect the side chain for further branching while keeping the C-terminus protected.

Why shouldn't I use a large excess of HATU to force the reaction? Using an excess of uronium-based reagents like HATU or HBTU can lead to a side reaction where the unreacted reagent directly attacks the α-amine of your Ornithine derivative, permanently capping it with a guanidino group[3]. Never exceed 1.5 equivalents of HATU relative to the peptide fragment.

References

  • Introduction to Peptide Synthesis Source: National Institutes of Health (NIH) URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: American Chemical Society (ACS Publications) URL:[Link]

  • Peptide Secondary Structure Prediction: Aggregation Risks Source: Peptide Chemistry URL:[Link]

  • Pseudo-prolines (psi-pro) for accessing inaccessible peptides Source: SciSpace URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle for Large-Scale Peptide Synthesis: Deconstructing the Cost-Benefit of H-Orn(Boc)-OBzl.HCl

For researchers, scientists, and drug development professionals navigating the complexities of large-scale peptide synthesis, the selection of building blocks is a critical decision that profoundly impacts project timeli...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the complexities of large-scale peptide synthesis, the selection of building blocks is a critical decision that profoundly impacts project timelines, budget, and the purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth cost-benefit analysis of using L-Ornithine hydrochloride with a tert-butyloxycarbonyl (Boc) protected side chain and a benzyl ester (H-Orn(Boc)-OBzl.HCl). We will objectively compare its performance against other common ornithine derivatives, supported by experimental insights, to empower you to make informed decisions for your manufacturing campaigns.

Ornithine, a non-proteinogenic amino acid, is a crucial component in many peptide therapeutics, offering a versatile side chain for modifications such as lactam bridge formation to enhance peptide stability and bioactivity.[1] The choice of protecting groups for its α-amino and δ-amino functionalities dictates the overall synthesis strategy, influencing both chemical feasibility and economic viability.

The Contenders: A Comparative Overview of Ornithine Derivatives

The primary alternatives to H-Orn(Boc)-OBzl.HCl in large-scale synthesis fall into two main strategic camps: the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy and the more contemporary Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach.[2][3]

Here's a breakdown of the key players:

  • H-Orn(Boc)-OBzl.HCl: This derivative is tailored for the Boc/Bzl protection strategy.[2][4] The Boc group on the side-chain amine is acid-labile, while the benzyl ester protecting the C-terminus is removed under harsher acidic conditions or by hydrogenolysis.[4][5]

  • Fmoc-Orn(Boc)-OH: A cornerstone of the popular Fmoc/tBu strategy, this derivative features a base-labile Fmoc group on the α-amino group and an acid-labile Boc group on the side chain.[1][6][7] This orthogonality allows for selective deprotection and modification.[1]

  • H-Orn(Z)-OH: In this derivative, the side-chain amino group is protected by a benzyloxycarbonyl (Z) group. The Z group is typically removed by catalytic hydrogenation or strong acids.[8][9]

Cost-Benefit Analysis: A Data-Driven Comparison

The decision to use a particular ornithine derivative in large-scale synthesis hinges on a careful evaluation of several factors beyond just the initial purchase price. The following table summarizes a qualitative and quantitative comparison of the key performance indicators.

FeatureH-Orn(Boc)-OBzl.HCl (Boc/Bzl Strategy)Fmoc-Orn(Boc)-OH (Fmoc/tBu Strategy)H-Orn(Z)-OH (Boc/Bzl or other strategies)
Nα-Protection Strategy Typically used in Boc-SPPS where the Nα-Boc is removed with moderate acid (e.g., TFA).[4]Nα-Fmoc group is removed with a mild base (e.g., piperidine).[1]Can be used with various Nα-protecting groups (e.g., Boc, Fmoc).
Side-Chain Deprotection Boc group removed with strong acid (e.g., HF, TFMSA) during final cleavage.[4][5]Boc group removed with moderate acid (e.g., TFA) during final cleavage.[1]Z group removed by hydrogenolysis or strong acid.[9]
C-Terminal Protection Benzyl ester requires harsh acid (HF) or hydrogenolysis for cleavage.[4][10]Typically attached to an acid-labile resin (e.g., Wang, Rink Amide).[2]Requires separate C-terminal protection strategy.
Key Advantages - Potentially lower initial cost of some Boc-amino acids.[3]- Well-established protocols.[3][4]- Milder deprotection conditions, compatible with sensitive residues.[2]- Orthogonal protection scheme allows for selective side-chain modification.[1]- Amenable to automation.[2]- Z group offers an alternative orthogonality for specific applications.
Key Disadvantages - Harsh final cleavage with hazardous reagents like HF.[3][4][10]- Repetitive strong acid treatment can degrade sensitive peptides.[3][11]- Benzyl cations generated during deprotection can lead to side reactions.[5]- Higher initial cost of Fmoc-amino acids and coupling reagents.- Hydrogenolysis may not be compatible with all peptide sequences (e.g., those containing sulfur).- Strong acid cleavage carries similar risks to the Boc/Bzl strategy.
Estimated Raw Material Cost Generally lower for the basic amino acid derivatives.Generally higher.Varies depending on the specific derivative and supplier.
Process Complexity & Safety High due to the use of hazardous reagents like HF, requiring specialized equipment and handling procedures.[3][10]Moderate, with the main hazard being the use of piperidine (a flammable and toxic base).High if strong acids are used for deprotection; moderate for hydrogenolysis, which requires specialized catalytic equipment.
Crude Purity & Yield Can be lower due to side reactions during harsh deprotection, potentially increasing purification costs.[3]Generally higher due to milder reaction conditions.Dependent on the chosen deprotection method and sequence.

Decision-Making Workflow for Ornithine Derivative Selection

The selection of the optimal ornithine derivative is a multi-faceted process. The following diagram illustrates a logical workflow to guide this decision, taking into account key project parameters.

Ornithine Derivative Selection Workflow Decision Workflow for Ornithine Derivative Selection start Define Project Requirements: - Peptide Sequence & Complexity - Scale of Synthesis - Budget Constraints - Available Equipment sensitive_residues Does the peptide contain sensitive residues (e.g., Trp, Met, Cys)? start->sensitive_residues side_chain_mod Is selective side-chain modification required? sensitive_residues->side_chain_mod No fmoc_orn_boc Select Fmoc-Orn(Boc)-OH (Fmoc/tBu Strategy) sensitive_residues->fmoc_orn_boc Yes cost_priority Is minimizing upfront raw material cost the highest priority? side_chain_mod->cost_priority No side_chain_mod->fmoc_orn_boc Yes cost_priority->fmoc_orn_boc No h_orn_boc_obzl Consider H-Orn(Boc)-OBzl.HCl (Boc/Bzl Strategy) cost_priority->h_orn_boc_obzl Yes hf_capability Is specialized equipment for handling HF available? hydrogenolysis_compat Is the sequence compatible with hydrogenolysis? hf_capability->hydrogenolysis_compat Yes re_evaluate Re-evaluate strategy based on process development and pilot runs hf_capability->re_evaluate No h_orn_z Consider H-Orn(Z)-OH hydrogenolysis_compat->h_orn_z Yes hydrogenolysis_compat->re_evaluate No fmoc_orn_boc->re_evaluate h_orn_boc_obzl->hf_capability h_orn_z->re_evaluate

Caption: A decision tree to guide the selection of an appropriate ornithine derivative for large-scale peptide synthesis.

Experimental Protocol: Representative Large-Scale Synthesis using H-Orn(Boc)-OBzl.HCl in a Boc/Bzl Strategy

This protocol outlines a representative segment of a solid-phase peptide synthesis (SPPS) on a large scale, illustrating the incorporation of an ornithine residue using the Boc/Bzl strategy.

Objective: To incorporate H-Orn(Boc)-OBzl.HCl into a growing peptide chain on a Merrifield resin.

Materials:

  • Merrifield resin (pre-loaded with the C-terminal amino acid)

  • Boc-protected amino acids

  • H-Orn(Boc)-OBzl.HCl

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, HATU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Kaiser test reagents

Methodology:

  • Resin Swelling: Swell the pre-loaded Merrifield resin in DCM in a suitable reaction vessel for 1-2 hours.

  • Boc Deprotection:

    • Drain the DCM and wash the resin with DMF (3 times).

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Nα-Boc protecting group.[4][5] The formation of tert-butyl cations during this step can potentially lead to side reactions with sensitive residues like tryptophan or methionine.[5]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3 times) followed by DMF (3 times).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF for 10 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.[5]

    • Drain the neutralization solution and wash the resin with DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (or H-Orn(Boc)-OBzl.HCl, if it's the next residue) and HOBt in DMF.

    • Add the coupling agent (e.g., DCC) and stir for a few minutes at 0°C to pre-activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the entire peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc on ornithine and the benzyl ester) are removed simultaneously using a strong acid like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][10] This step requires specialized equipment and stringent safety precautions.

Conclusion and Future Outlook

The choice between H-Orn(Boc)-OBzl.HCl and its alternatives for large-scale peptide synthesis is a complex decision with no one-size-fits-all answer. While the Boc/Bzl strategy, for which H-Orn(Boc)-OBzl.HCl is designed, can offer upfront cost savings on raw materials, these can be offset by the significant safety and environmental concerns associated with the use of hazardous reagents like HF, as well as potentially higher downstream purification costs.[3]

The Fmoc/tBu strategy, utilizing derivatives like Fmoc-Orn(Boc)-OH, generally offers a safer and more efficient process with higher crude purity, making it the preferred method for many modern large-scale syntheses, especially for complex and sensitive peptides.[2]

Ultimately, the most cost-effective and efficient strategy will depend on a thorough evaluation of the specific peptide sequence, the scale of production, available infrastructure, and regulatory considerations. As the demand for peptide therapeutics continues to grow, the development of greener and more efficient synthesis methodologies will be crucial in making these life-saving drugs more accessible.

References

  • The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis - Benchchem.
  • Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications.
  • Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli | ACS Synthetic Biology.
  • Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26 - PMC.
  • Understanding Boc protection and deprotection in peptide synthesis - Benchchem.
  • Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli - PMC.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • The uses of Fmoc-Orn(Boc)-OH - ChemicalBook.
  • A Comparative Review of H-Thr-OBzl.HCl and Alternative Threonine Derivatives in Peptide Synthesis - Benchchem.
  • Boc / Bzl Solid Phase Synthesis - Sunresin.
  • Fmoc-Orn(Boc)-OH – Useful in preparing cyclic peptides - Advanced ChemTech.
  • Terminology of Antibody Drug for Boc Deprotection - GenScript.
  • Fmoc-Orn(Boc)-OH Novabiochem 109425-55-0 - Sigma-Aldrich.
  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed.
  • Unusual Amino Acids: Ornithine | LifeTein Peptide Blog.
  • Fmoc-Orn(Boc)-OH (CAS Number: 109425-55-0) | Cayman Chemical.
  • H-Orn(Z)-OH [3304-51-6] - Aapptec Peptides.
  • alpha-Amino acids derived from ornithine as building blocks for peptide synthesis - PubMed.
  • Fmoc-D-Orn(Boc)-OPfp - Chem-Impex.
  • eMolecules​ H-Orn(Boc)-OBzl.HCl | 1998700-97-2 | MFCD30475839 | 1g - Fisher Scientific.
  • Navigating the Economics of Peptide Synthesis: A Cost-Benefit Analysis of BOC-L-Alanine Benzyl Ester in Large-Scale Production - Benchchem.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Boc/Bzl Solid Phase Peptide Synthesis : r/Chempros - Reddit.
  • Overview of Custom Peptide Synthesis.
  • Greening the synthesis of peptide therapeutics: an industrial perspective - PMC.
  • large-scale synthesis of peptides using H-Thr-Obzl.HCl - Benchchem.
  • Custom Peptide Synthesis Pricing.
  • H-Glu(OBzl)-OBzl.HCl | Amino Acid Derivative | MedChemExpress.
  • L-Orn(Z)-OH | Sigma-Aldrich.
  • BD300036[67580-86-3]H-Thr(Bzl)-Obzl.HCl - BLDpharm - Bulk Product Details.
  • Boc-Asp(OBzl)-Pro-Arg-AMCHCl - Chem-Impex.
  • Large Scale Peptide Synthesis Service, CMO Peptides.
  • Peptide Synthesis Pricing.
  • H-Ser-OBzl.HCl - Protected Amino Acid for Peptide Synthesis | APExBIO.
  • Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide- αthioesters.
  • Cost-Effective Flow Peptide Synthesis: Metamorphosis of HPLC - ACS Publications.
  • Discovery of oxyacanthine dihydrochloride monohydrate polymorphs from obfuscated samples by MicroED - PMC.

Sources

Comparative

A Senior Application Scientist's Guide to the Chiral Purity Analysis of Peptides Containing H-Orn(Boc)-OBzl.HCl

Introduction: The Criticality of Stereochemical Integrity in Advanced Peptide Synthesis In the landscape of peptide-based therapeutics and drug development, establishing and maintaining chiral purity is not merely a qual...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Stereochemical Integrity in Advanced Peptide Synthesis

In the landscape of peptide-based therapeutics and drug development, establishing and maintaining chiral purity is not merely a quality control metric; it is a fundamental determinant of a drug's safety and efficacy. The enantiomers of a chiral peptide can exhibit profoundly different pharmacological and toxicological profiles.[1] The incorporation of non-standard or protected amino acids, such as H-Orn(Boc)-OBzl.HCl, introduces significant analytical challenges. The bulky tert-Butyloxycarbonyl (Boc) and Benzyl (OBzl) protecting groups can sterically hinder the interactions required for direct chiral separation, while the synthesis and purification processes themselves can be sources of racemization.[2][3][4]

This guide provides a comparative analysis of the predominant analytical methodologies for determining the chiral purity of peptides containing H-Orn(Boc)-OBzl.HCl. We will move beyond simple procedural descriptions to explore the underlying causality of experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on establishing robust, self-validating systems that ensure the highest degree of confidence in your analytical results.

Comparative Analysis of Core Methodologies

The chiral analysis of complex peptides can be broadly approached via two distinct strategies: direct analysis of the intact peptide or indirect analysis of its constituent amino acids following hydrolysis.[1][5] The selection of an appropriate strategy is contingent on the specific analytical requirements, including the need for amino acid-specific data, sample availability, and the desired throughput.

Method 1: Direct Analysis via Chiral High-Performance Liquid Chromatography (HPLC)

Direct analysis using a Chiral Stationary Phase (CSP) is often the most straightforward approach, as it assesses the stereochemistry of the intact peptide molecule without chemical modification.

Scientific Principle: Direct chiral separation relies on the formation of transient, diastereomeric complexes between the peptide enantiomers and the chiral selector immobilized on the stationary phase.[6] Effective separation is governed by the "three-point interaction rule," which posits that a minimum of three simultaneous interactions (e.g., hydrogen bonding, ionic, steric, or π-π interactions) between the analyte and the CSP are necessary for chiral recognition.[7] Common CSPs for peptides include macrocyclic glycopeptides (e.g., Teicoplanin, Vancomycin), cyclodextrins, and zwitterionic ion-exchangers.[1][6][8]

Causality Behind Experimental Choices: The primary challenge with peptides containing H-Orn(Boc)-OBzl.HCl is that the bulky, non-polar protecting groups can dominate the molecule's interaction with the CSP. This may lead to strong, non-enantioselective hydrophobic interactions or, conversely, sterically prevent the necessary three-point interactions for chiral recognition.[9] Therefore, method development often involves screening a wide range of CSPs and mobile phases to find conditions that promote the subtle differences required for separation.

Advantages:

  • Non-Destructive: The sample is not chemically altered and can be recovered if necessary.

  • Simpler Workflow: Requires minimal sample preparation, typically just dissolution in a suitable solvent.[10]

  • Direct Information: Provides the enantiomeric purity of the final peptide product as a whole.

Limitations:

  • Method Development Intensive: Finding a suitable CSP and mobile phase combination can be time-consuming and may not always be successful for complex protected peptides.

  • Limited Information: Cannot pinpoint which specific amino acid residue has racemized.

  • Potential for Poor Resolution: The structural similarity of peptide diastereomers often results in closely eluting peaks, challenging accurate quantification.

  • Sample Preparation: Dissolve the peptide containing H-Orn(Boc)-OBzl.HCl in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Column Screening:

    • Screen a minimum of three CSPs with different chiral selectors. Recommended starting points for peptides include:

      • Macrocyclic Glycopeptide Column (e.g., Chirobiotic T): Often effective for molecules with amine and acid functionalities.

      • Polysaccharide-Based Column (e.g., Chiralpak ID-3): Provides a different selectivity based on carbamate derivatives of cellulose.

      • Zwitterionic Ion-Exchange Column (e.g., Chiralpak ZWIX(+)): Effective for amphiprotic molecules like peptides.[1]

  • Mobile Phase Optimization:

    • Begin with a polar organic mobile phase (e.g., Methanol/Acetonitrile) with acidic and basic additives (e.g., 0.1% Trifluoroacetic Acid, 0.1% Diethylamine) to control ionization and improve peak shape.

    • Systematically vary the solvent ratio and additive concentration to optimize resolution.

  • Instrument Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25-40 °C. Temperature can significantly impact selectivity.

    • Detection: UV detection at a wavelength where the peptide has significant absorbance (e.g., 220 nm).

Caption: Workflow for Direct Chiral HPLC Analysis.

Method 2: Indirect Analysis via Acid Hydrolysis & LC-MS/MS (The Gold Standard)

This method is the most rigorous and informative approach. It involves breaking the peptide down into its constituent amino acids and then analyzing the chiral purity of each one individually.

Scientific Principle: The core of this technique is a three-step process:

  • Hydrolysis: The peptide is hydrolyzed into its individual amino acids. A critical innovation here is the use of deuterated hydrochloric acid (DCl in D₂O).[3][11] During acid hydrolysis, a small amount of racemization is inevitable.[11] By using a deuterated medium, any amino acid that racemizes during the hydrolysis step will incorporate a deuterium atom at its α-carbon, increasing its mass by 1 Da. This allows the mass spectrometer to distinguish between D-isomers originally present in the peptide and those created as an analytical artifact.[2][12]

  • Derivatization: The resulting amino acid mixture is reacted with a chiral derivatizing agent, most commonly 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent).[2][11] This converts the D- and L-amino acids into stable diastereomeric pairs (L-FDAA-D-AA and L-FDAA-L-AA).

  • Separation and Detection: These diastereomers have different physicochemical properties and can be easily separated on a standard (achiral) reversed-phase C18 column. Detection by high-resolution mass spectrometry (MS) or tandem MS (MS/MS) provides the sensitivity and selectivity to accurately quantify each diastereomer, ignoring any deuterated species.[2][13]

Causality Behind Experimental Choices: This method is designed as a self-validating system. The use of deuterated hydrolysis directly addresses and corrects for the primary source of error in the procedure (hydrolysis-induced racemization), making the final result exceptionally trustworthy.[11][12] Marfey's reagent is chosen for its efficient reaction with primary amines and the strong chromophore it introduces, although with MS detection, this is less critical than its ability to form easily separable diastereomers.

Advantages:

  • High Accuracy and Trustworthiness: Corrects for analytical artifacts, providing a true measure of the starting material's purity.[2][11]

  • Amino Acid-Specific Data: Identifies exactly which residue(s) in the peptide chain may have racemized.

  • High Sensitivity: LC-MS/MS allows for the detection and quantification of very low levels of D-isomers (often <0.1%).[3]

  • Universal Applicability: Overcomes the steric hindrance challenges of direct analysis, making it suitable for virtually any peptide, including those with bulky protecting groups.

Limitations:

  • Destructive: The peptide sample is permanently destroyed.

  • Complex and Time-Consuming: The multi-step protocol requires significant expertise and time.

  • Side-Reactions: Asparagine and Glutamine are deamidated to Aspartic and Glutamic acid during hydrolysis.[2]

  • Hydrolysis:

    • Place 50-100 µg of the peptide in a hydrolysis tube.

    • Add 200 µL of 6N Deuterated Hydrochloric Acid (DCl in D₂O).

    • Seal the tube under vacuum or flush with nitrogen.

    • Heat at 110 °C for 24 hours.

    • After cooling, evaporate the acid to dryness under a stream of nitrogen.

  • Derivatization with Marfey's Reagent:

    • Re-dissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate.

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate at 40 °C for 1 hour, mixing occasionally.

    • Cool the reaction mixture and neutralize by adding 50 µL of 2 M HCl.

    • Evaporate the solvent and reconstitute in the mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • MS Detection: Use Electrospray Ionization (ESI) in positive mode. Monitor for the specific m/z of the non-deuterated L-FDAA and D-FDAA derivatives of Ornithine and other constituent amino acids using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for the L- and D-diastereomers for each amino acid.

    • Calculate the percentage of the D-isomer using the formula: % D-Isomer = [Area(D) / (Area(D) + Area(L))] * 100.

Caption: Workflow for Chiral CE Analysis.

Quantitative Data and Performance Comparison

The following table summarizes the key performance characteristics of the three methodologies for the analysis of a peptide containing H-Orn(Boc)-OBzl.HCl.

ParameterDirect Chiral HPLCIndirect LC-MS/MS (Hydrolysis)Chiral Capillary Electrophoresis (CE)
Principle Separation of intact enantiomers on a Chiral Stationary Phase (CSP).Separation of diastereomeric derivatives of constituent amino acids on an achiral column.Separation of intact enantiomers via differential complexation with a Chiral Selector (CS) in the BGE.
Information Provided Enantiomeric purity of the whole peptide.Enantiomeric purity of each individual amino acid. [2]Enantiomeric purity of the whole peptide.
Trustworthiness Moderate to High (method dependent).Very High (self-validating via deuterium labeling). [11][12]High (but sensitive to matrix).
Sensitivity (LOD/LOQ) Moderate (typically ~0.1% for impurities).Very High (can reach <0.1%). [3]Low to Moderate (highly dependent on detector).
Sample Consumption Low (µg range).Moderate (requires 50-100 µg for reliable results).Very Low (ng range). [14]
Analysis Nature Non-destructive.Destructive.Non-destructive.
Throughput/Complexity High throughput once method is developed / Moderate complexity.Low throughput / High complexity.High throughput / Moderate complexity.
Suitability for H-Orn(Boc)-OBzl.HCl Challenging due to steric hindrance from protecting groups; requires extensive method development.Excellent. Bypasses issues with intact peptide structure.Moderate. May face similar interaction challenges as HPLC.

Conclusion and Authoritative Recommendations

For researchers, scientists, and drug development professionals requiring definitive and unimpeachable data on the chiral purity of peptides containing H-Orn(Boc)-OBzl.HCl, the indirect analysis method via deuterated acid hydrolysis, derivatization with Marfey's reagent, and subsequent LC-MS/MS analysis is the authoritative gold standard. Its self-validating nature, which corrects for hydrolysis-induced racemization, provides the highest level of scientific integrity. [2][3][11]Furthermore, its ability to deliver amino acid-specific purity data is invaluable for troubleshooting synthesis protocols and ensuring product quality.

Direct Chiral HPLC serves as a valuable, high-throughput screening tool if a suitable method can be developed. It is best employed for in-process controls or release testing once a robust separation has been validated against the hydrolysis method.

Chiral Capillary Electrophoresis is a powerful, high-efficiency technique that is particularly useful when sample quantities are extremely limited. [][14]While potent, it may require more specialized expertise to implement robustly compared to HPLC.

Ultimately, a multi-faceted approach provides the most comprehensive quality control. Using the indirect LC-MS/MS method to establish a definitive baseline of chiral purity for a reference standard, and then employing a validated direct chiral HPLC or CE method for routine analysis, ensures both accuracy and efficiency in the development of complex peptide therapeutics.

References

  • A Comparative Guide to Chiral HPLC Analysis of Peptides. Benchchem.
  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
  • Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac Group.
  • Peptide Chiral Purity Determination: Hydrolysis in Deuterated Acid, Derivatization With Marfey's Reagent and Analysis Using High-Performance Liquid Chromatography-Electrospray Ioniz
  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations.
  • Amino Acid Capillary Electrophoresis Resolution. BOC Sciences.
  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society.
  • Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed.
  • Amino Acid and Peptide Chiral Separ
  • Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. C-A-T GmbH.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of BOC-L-Alanine Benzyl Ester. Benchchem.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science (RSC Publishing).
  • A Strategy for Developing HPLC Methods for Chiral Drugs.

Sources

Validation

A Senior Application Scientist's Guide to Coupling Reagents for Boc-Amino Acids

For Researchers, Scientists, and Drug Development Professionals The strategic selection of a coupling reagent is a critical decision in peptide synthesis, profoundly influencing the yield, purity, and stereochemical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a coupling reagent is a critical decision in peptide synthesis, profoundly influencing the yield, purity, and stereochemical integrity of the final product.[1] For scientists utilizing tert-butyloxycarbonyl (Boc) protected amino acids, this choice dictates the efficiency of amide bond formation and the mitigation of undesirable side reactions. This guide provides a comprehensive, data-driven comparison of common coupling reagents, grounded in mechanistic principles and practical application, to empower researchers in making informed decisions for their synthetic challenges.

The Core of the Challenge: Activating the Carboxyl Group

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[2] This process is not spontaneous under mild conditions and requires the "activation" of the carboxylic acid group of the incoming Boc-amino acid.[3] A coupling reagent accomplishes this by converting the carboxyl's hydroxyl group into a better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[2][4]

The ideal reagent achieves this activation rapidly and cleanly, with the paramount goal of minimizing racemization at the α-carbon of the activated amino acid.[1][5] Both Fmoc- and Boc-protected amino acids can form racemizable intermediates upon activation.[6]

A Comparative Analysis of Major Coupling Reagent Classes

The landscape of coupling reagents is broad, but for Boc-amino acid chemistry, they can be broadly categorized into three major classes: carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimides: The Workhorses (DCC, DIC, EDC)

Carbodiimides are among the most established and cost-effective coupling reagents.[7][8] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10]

  • N,N' -Dicyclohexylcarbodiimide (DCC): Historically a cornerstone of peptide synthesis, DCC is highly effective.[9] Its primary drawback is the formation of the byproduct, N,N'-dicyclohexylurea (DCU), which is largely insoluble in most organic solvents.[9][11] While this facilitates removal by filtration in solution-phase synthesis, it makes DCC unsuitable for solid-phase peptide synthesis (SPPS) where the precipitate can clog resin filters.[11][12]

  • N,N' -Diisopropylcarbodiimide (DIC): Developed to address the solubility issue of DCU, DIC forms a more soluble diisopropylurea byproduct, making it compatible with SPPS.[11]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is a water-soluble carbodiimide, making it and its urea byproduct easily removable through aqueous extraction during workup.[10][11] This property makes it exceptionally useful for solution-phase synthesis and bioconjugation in aqueous media.[10][13]

The Critical Role of Additives: When used alone, carbodiimides can lead to significant racemization and other side reactions.[11][14] The reactive O-acylisourea intermediate can rearrange to a stable N-acylurea or cyclize to form a 5(4H)-oxazolone, a key intermediate in the racemization pathway.[14] To suppress these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential.[10][14][15] These additives intercept the O-acylisourea to form active esters (OBt or Oxyma esters) that are more stable, less prone to racemization, and still sufficiently reactive towards the amine.[10][16]

Onium Salts: The High-Performance Activators

Phosphonium and uronium/aminium salts represent a significant advancement in coupling chemistry, offering faster kinetics, higher efficiency, and generally lower racemization rates compared to carbodiimides, especially for challenging or sterically hindered couplings.[2][16][17]

  • Phosphonium Salts (PyBOP): Reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) incorporate the HOBt moiety directly into their structure.[12][18] They activate carboxylic acids to form OBt active esters. A key advantage of phosphonium salts is that they do not react with the N-terminal amine, preventing chain termination—a crucial benefit in fragment coupling or cyclization reactions where reagents may be in excess.[18][19]

  • Uronium/Aminium Salts (HBTU, HATU, HCTU): This class includes some of the most powerful and widely used coupling reagents.

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and its uronium isomer are highly efficient activators.[20]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on the more acidic 1-hydroxy-7-azabenzotriazole (HOAt). The resulting OAt active ester is more reactive than the OBt ester, making HATU one of the most effective reagents for difficult couplings, such as those involving sterically hindered amino acids like Boc-cyclohexyl-D-Ala-OH.[16][17][21] HATU often outperforms HBTU in challenging sequences.[16]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is a cost-effective alternative that generates a 6-chloro-OBt active ester, with reactivity generally between that of HBTU and HATU.[16][21]

A Word of Caution on Uronium/Aminium Salts: A potential side reaction with this class is the irreversible guanidinylation of the peptide's free N-terminus.[16] This occurs when the coupling reagent reacts directly with the amine instead of the activated amino acid, leading to a capped, "dead" sequence. This is particularly problematic when carboxyl activation is slow.[19]

Quantitative Performance Comparison

The optimal reagent choice depends on a balance of efficiency, cost, and the need to preserve stereochemical integrity.[22] The following tables summarize performance data collated from various studies.

Coupling Reagent/MethodTypical YieldRacemization LevelKey Strengths & Weaknesses
DIC / HOBt Good (70-90%)Low to ModerateStrengths: Cost-effective, reliable for standard couplings.[22] Weaknesses: Slower kinetics, requires additive, less effective for hindered couplings.
DIC / Oxyma HighVery LowStrengths: Excellent racemization suppression, safer non-explosive alternative to HOBt.[5][14]
PyBOP High (>90%)LowStrengths: Efficient, low racemization, no risk of N-terminal guanidinylation.[14][19] Weaknesses: Slower kinetics than HATU/HCTU.[21]
HBTU High (>90%)LowStrengths: Good balance of reactivity and cost, reliable for routine synthesis. Weaknesses: Risk of guanidinylation, less effective than HATU for difficult couplings.[16][22]
HCTU High (>90%)LowStrengths: Cost-effective HATU alternative, high efficiency, rapid kinetics.[21] Weaknesses: Risk of guanidinylation.
HATU Very High (>95%)Very LowStrengths: Highest reactivity and efficiency, especially for hindered couplings, very low racemization.[21][22] Weaknesses: Higher cost, risk of guanidinylation.[16][22]

Table 1: General performance comparison of common coupling reagents for Boc-amino acids. Yields and racemization are highly sequence- and condition-dependent.

Causality Behind Performance: A Mechanistic View

The superior performance of onium salts, particularly HATU, is rooted in the reactivity of the active ester they generate. The activation pathway involves deprotonation of the Boc-amino acid by a base (e.g., DIPEA), followed by attack on the electrophilic center of the coupling reagent to form a reactive intermediate, which rapidly generates the active ester.[16]

G cluster_carbodiimide Carbodiimide Pathway (e.g., DIC/HOBt) cluster_onium Onium Salt Pathway (e.g., HATU) BocAA Boc-AA-COOH DIC DIC O_Acyl O-Acylisourea (Highly Reactive) HOBt HOBt OBt_Ester OBt Active Ester (Less Racemization Prone) Peptide H₂N-Peptide NewPeptide Boc-AA-CO-NH-Peptide N_Acyl N-Acylurea (Side Product) BocAA2 Boc-AA-COO⁻ HATU HATU OAt_Ester OAt Active Ester (Highly Reactive) Peptide2 H₂N-Peptide NewPeptide2 Boc-AA-CO-NH-Peptide

The electron-withdrawing nature of the pyridine nitrogen in the HOAt leaving group of HATU makes the resulting OAt ester significantly more reactive than the OBt ester formed by HBTU or PyBOP.[16] This enhanced reactivity leads to faster aminolysis, which outcompetes the rate of racemization, explaining HATU's superior performance in sterically demanding situations.[16]

Experimental Protocols: A Self-Validating System

To ensure reproducibility and validate reagent performance, a standardized protocol is essential. Below is a general protocol for a coupling step in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Boc-protected amino acid (3-5 equivalents relative to resin loading)

  • Coupling Reagent (e.g., HATU, 3-5 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Peptide-resin with free N-terminal amine

  • Kaiser test kit for monitoring

SPPS_Workflow Start Start: Peptide-Resin (N-terminal Boc protected) Swell 1. Swell Resin (DMF) Start->Swell Deprotect 2. Boc Deprotection (TFA in DCM) Swell->Deprotect Wash1 3. Wash & Neutralize (DCM, IPA, DIPEA/DMF) Deprotect->Wash1 Preactivate 4a. Pre-activation (Boc-AA + Reagent + Base in DMF) Wash1->Preactivate Couple 4b. Coupling (Add activated mix to resin) Preactivate->Couple Monitor 5. Monitor Reaction (Kaiser Test) Couple->Monitor Wash2 6. Wash (DMF, DCM) Monitor->Wash2 End Cycle Complete (Ready for next deprotection or final cleavage) Wash2->End

Step-by-Step Coupling Protocol (Example with HATU):

  • Resin Preparation: Following successful Boc deprotection (confirmed by a positive Kaiser test) and neutralization, the peptide-resin is swelled in DMF.[23]

  • Pre-activation (Causality: To generate the active ester prior to resin contact): In a separate vessel, dissolve the Boc-amino acid (e.g., 3 eq.) and HATU (e.g., 3 eq.) in DMF. Add DIPEA (e.g., 6 eq.) to the solution. Allow the mixture to pre-activate for 1-5 minutes. The time is kept short to minimize potential side reactions and racemization of the activated acid.[14][23]

  • Coupling: Add the pre-activated amino acid solution to the vessel containing the peptide-resin.[23]

  • Reaction: Agitate the mixture at room temperature for a duration dictated by the difficulty of the coupling, typically ranging from 20 minutes to 2 hours.[23] For sterically hindered residues, longer times or double couplings may be necessary.[14][17]

  • Monitoring (Self-Validation): Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) confirms the complete consumption of the free primary amine, indicating a successful coupling.[23]

  • Washing: Once the reaction is complete, drain the reaction vessel and thoroughly wash the resin with DMF and then DCM to remove excess reagents and soluble byproducts.[23]

Decision-Making Guide: Selecting the Right Reagent

Decision_Tree Start Start: Define Coupling Needs Q1 Sterically Hindered or Racemization-Prone AA? Start->Q1 Q2 Is Cost the Primary Constraint? Q1->Q2 No HATU Use HATU Q1->HATU Yes Q3 Solution-Phase with Aqueous Workup? Q2->Q3 No DIC_Oxyma Use DIC/Oxyma Q2->DIC_Oxyma Yes HCTU Use HCTU (Cost-effective alternative) Q3->HCTU No (Default High-Performance) EDC Use EDC/HOBt Q3->EDC Yes HATU->HCTU If cost is a concern

  • For Sterically Hindered or Racemization-Prone Residues (e.g., Val, Ile, His, Cys): HATU is the gold standard due to its high reactivity, which promotes rapid coupling and minimizes the lifetime of racemization-prone intermediates.[14][16][24] HCTU is a strong, more cost-effective alternative.[21]

  • For Routine, Cost-Sensitive, or Large-Scale Synthesis: The combination of DIC with an additive like Oxyma or HOBt offers an excellent balance of high efficiency, low racemization, and economic viability.[1][7][23]

  • For Solution-Phase Synthesis with Easy Workup: EDC, in combination with HOBt, is ideal. The water-solubility of its byproduct greatly simplifies purification via aqueous extraction.[11][22]

Ultimately, the optimal choice of coupling reagent is a carefully considered decision that balances the specific chemical challenges of the peptide sequence against practical considerations of cost and workflow efficiency.[1][22]

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). Accessed March 31, 2026. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Accessed March 31, 2026. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PMC. Accessed March 31, 2026. [Link]

  • Boc amino acid could, but doesn't, racemize. (1979). C&EN Global Enterprise. Accessed March 31, 2026. [Link]

  • What is coupling reagents in peptide synthesis?. (2025). ResearchGate. Accessed March 31, 2026. [Link]

  • Recent development in peptide coupling reagents. (n.d.). ResearchGate. Accessed March 31, 2026. [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Accessed March 31, 2026. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Accessed March 31, 2026. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Accessed March 31, 2026. [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism. (2021). YouTube. Accessed March 31, 2026. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Accessed March 31, 2026. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). ACS Publications. Accessed March 31, 2026. [Link]

  • Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies. Accessed March 31, 2026. [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Accessed March 31, 2026. [Link]

  • Introduction to Peptide Synthesis. (n.d.). PMC - NIH. Accessed March 31, 2026. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). ACS Publications. Accessed March 31, 2026. [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents. (n.d.). Accessed March 31, 2026. [Link]

  • Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. (2014). Chemical Communications (RSC Publishing). Accessed March 31, 2026. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. Accessed March 31, 2026. [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim. Accessed March 31, 2026. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling H-Orn(Boc)-OBzl.HCl

Operational Safety and Logistics Guide: Handling H-Orn(Boc)-OBzl.HCl in Peptide Synthesis Chemical Profile and Hazard Causality H-Orn(Boc)-OBzl.HCl (CAS 1998700-97-2) is an orthogonally protected amino acid derivative—sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistics Guide: Handling H-Orn(Boc)-OBzl.HCl in Peptide Synthesis

Chemical Profile and Hazard Causality

H-Orn(Boc)-OBzl.HCl (CAS 1998700-97-2) is an orthogonally protected amino acid derivative—specifically, L-Ornithine protected by a tert-butyloxycarbonyl (Boc) group at the position and a benzyl ester (OBzl) at the C-terminus, supplied as a hydrochloride salt[1]. It is a critical building block in both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS)[2].

Causality of Hazards: As a finely milled hydrochloride salt, this compound presents a significant particulate inhalation hazard. The primary risk is not acute systemic toxicity, but rather mechanical irritation of the respiratory tract and mucous membranes. Furthermore, the residual acidity from the hydrochloride salt can cause localized contact dermatitis upon prolonged skin exposure, especially when combined with ambient moisture or sweat[3]. Therefore, mitigating aerosolization and preventing dermal contact are the foundational principles of its handling protocol[4].

Required Personal Protective Equipment (PPE)

To establish a self-validating safety system, PPE must be selected based on the physical state of the chemical (fine powder) and the aggressive organic solvents used in conjunction with it (e.g., DMF, NMP, DCM)[5].

Table 1: Quantitative PPE Specifications for H-Orn(Boc)-OBzl.HCl

PPE CategorySpecification / MaterialOperational CausalityReplacement Frequency
Gloves Nitrile, 0.12 mm thicknessImpermeable to fine powders; provides splash resistance against common SPPS solvents[3].Every 2 hours, or immediately upon contamination/puncture.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents ocular exposure to airborne hydrochloride salt dust during weighing and transfer.N/A (Reusable; decontaminate post-use).
Body Protection Flame-resistant (FR) Lab CoatProtects against static-induced ignition of co-solvents and prevents particulate accumulation on clothing.Weekly, or immediately upon visible contamination.
Respiratory N95/P100 Particulate RespiratorMandatory only if weighing outside a certified chemical fume hood (highly discouraged)[6].Dispose after single use if exposed to chemical dust.

Operational Workflow: Step-by-Step Handling Protocol

This methodology ensures that the transfer of H-Orn(Boc)-OBzl.HCl from storage to the reaction vessel is conducted with zero environmental release[6].

Step 1: Environmental Preparation Conduct all open-container operations within a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm)[4]. Wipe down the analytical balance and surrounding sash area with a damp, lint-free cloth to neutralize static charges that could aerosolize the powder.

Step 2: Static Mitigation and Weighing

  • Place an anti-static weighing boat on the analytical balance and tare.

  • Using a grounded stainless-steel spatula, slowly transfer the H-Orn(Boc)-OBzl.HCl. Causality: Stainless steel prevents the triboelectric charging common with plastic spatulas, which causes the fine HCl salt powder to repel and aerosolize.

  • Seal the stock container immediately after the required mass is obtained to prevent hygroscopic degradation of the hydrochloride salt.

Step 3: Dissolution and Transfer

  • Rather than transferring the dry powder directly into the reaction vessel (which risks dust generation), dissolve the H-Orn(Boc)-OBzl.HCl in the weighing boat or an intermediate vial using the designated coupling solvent (e.g., DMF or NMP)[5].

  • Transfer the solubilized protected amino acid to the automated synthesizer or manual reaction vessel using a glass syringe or micropipette.

Visualizing the Safety and Logistics Workflow

PPE_Workflow Start 1. Fume Hood Setup Verify Face Velocity (80-100 fpm) PPE 2. Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Weighing 3. Anti-Static Weighing (Stainless Spatula) PPE->Weighing Transfer 4. In-Situ Dissolution (Add DMF/DCM before transfer) Weighing->Transfer Spill Spill Occurred? Transfer->Spill Decon Wet Wipe Decontamination (Do not sweep dry) Spill->Decon Yes Waste Solid/Halogenated Waste Disposal Protocol Spill->Waste No Decon->Waste

Operational workflow for handling H-Orn(Boc)-OBzl.HCl, from PPE donning to waste disposal.

Post-Operation Logistics and Disposal Plan

Because H-Orn(Boc)-OBzl.HCl is an organic hydrochloride salt, its disposal must be carefully segregated to prevent cross-reactivity and comply with environmental regulations[4].

Spill Response Plan: If a spill occurs, do not dry sweep , as this will aerosolize the irritating powder. Cover the spill with a damp absorbent pad (using water or a dilute bicarbonate solution to neutralize the HCl). Carefully scoop the wetted material into a chemically compatible, sealable container[3].

Waste Segregation:

  • Solid Waste: Contaminated weigh boats, spatulas, and gloves must be placed in a designated solid hazardous waste bin labeled "Toxic Organic Solids - Contains Halogens (HCl)"[6].

  • Liquid Waste: If the compound was dissolved in DCM, the resulting waste must be routed to the "Halogenated Organic Waste" carboy. If dissolved in DMF or NMP, and no other halogens are present, it may be routed to "Non-Halogenated Organic Waste," provided the local Environmental Health and Safety (EHS) guidelines permit trace chloride salts in that stream[5].

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press URL:[Link]

  • What is solid phase peptide synthesis? Source: Biotage URL:[Link]

  • Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? Source: Bioduro URL:[Link]

  • Safety Data Sheet: Dichloromethane PEPTIPURE for Peptide Synthesis Source: Carl Roth URL:[Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning Source: ChemRxiv URL:[Link]

Sources

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